molecular formula C6H2Br3I B6335570 1,2,3-Tribromo-4-iodobenzene CAS No. 1261793-85-4

1,2,3-Tribromo-4-iodobenzene

Cat. No.: B6335570
CAS No.: 1261793-85-4
M. Wt: 440.70 g/mol
InChI Key: IMCZHKVECFTAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Tribromo-4-iodobenzene is a useful research compound. Its molecular formula is C6H2Br3I and its molecular weight is 440.70 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,3-Tribromo-4-iodobenzene is 439.67309 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3-Tribromo-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Tribromo-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3-tribromo-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCZHKVECFTAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)Br)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 1,2,3-Tribromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into 1,2,3-Tribromo-4-iodobenzene , a highly specialized halogenated arene used primarily as a regioselective scaffold in complex organic synthesis and medicinal chemistry.

Part 1: Executive Technical Summary

1,2,3-Tribromo-4-iodobenzene (CAS 1261793-85-4 ) is a tetra-halogenated benzene derivative characterized by a unique "3+1" substitution pattern.[1] It features a contiguous block of three bromine atoms and a single iodine atom at the 4-position.[1][2][3][4][5]

This structural motif is not merely a curiosity; it serves as a chemoselective linchpin . The significant bond dissociation energy (BDE) difference between the C–I bond (~65 kcal/mol) and the C–Br bonds (~81 kcal/mol) allows researchers to perform exclusive oxidative addition at the C4 position using Palladium(0) catalysts, leaving the tribromo-core intact for subsequent functionalization.

Part 2: Physicochemical Properties

The following data aggregates experimental values and calculated properties based on structural analogs (e.g., 1,2,4-tribromo-5-iodobenzene) where specific experimental data is proprietary.

PropertyValue / DescriptionTechnical Note
CAS Number 1261793-85-4 Verified Registry Number.[1][2][4]
IUPAC Name 1,2,3-Tribromo-4-iodobenzene
Molecular Formula C₆H₂Br₃I
Molecular Weight 440.70 g/mol High halogen content results in high density.[1]
Physical State Solid (Crystalline)Typically needles or plates from ethanol/hexanes.[1]
Melting Point 105 °C – 115 °C (Estimated)Note:[1] Isomers like 1,3,5-tribromo-2-iodobenzene melt ~120°C. The lower symmetry of the 1,2,3-4 isomer typically lowers lattice energy slightly.
Solubility DCM, CHCl₃, THF, TolueneInsoluble in water. Sparingly soluble in cold hexanes.
¹H NMR (CDCl₃) δ ~7.4 – 7.8 ppm (Doublet pair)Two aromatic protons at C5 and C6.[1] C5-H is deshielded by ortho-I and meta-Br.[1]
¹³C NMR Distinct C-I signal ~100 ppmC-Br carbons typically appear ~120-130 ppm.[1]
Reactivity Index C–I >> C–BrCritical: C–I bond is the exclusive site of initiation for Pd-catalyzed cross-coupling at RT.[1]
Part 3: Synthesis & Preparation

Direct electrophilic iodination of 1,2,3-tribromobenzene is often plagued by regioselectivity issues (competing C4 vs. C5 substitution) and steric hindrance. The most authoritative and self-validating protocol relies on the Sandmeyer Reaction starting from the corresponding aniline.

Protocol: Sandmeyer Iodination from 2,3,4-Tribromoaniline

Rationale: This route guarantees the position of the iodine atom, avoiding the ambiguity of electrophilic aromatic substitution (EAS) directing effects.

Reagents:

  • Precursor: 2,3,4-Tribromoaniline

  • Diazotization: NaNO₂, H₂SO₄ (or HBF₄), 0°C

  • Iodination: KI (aqueous), CuI (catalytic, optional)

Step-by-Step Methodology:

  • Slurry Formation: Suspend 2,3,4-tribromoaniline (1.0 equiv) in 20% H₂SO₄. Mechanical stirring is required due to the high density of the starting material.

  • Diazotization: Cool to 0–5°C. Add NaNO₂ (1.1 equiv) dropwise as an aqueous solution. Maintain temperature <5°C to prevent diazonium decomposition. Stir for 1 hour until a clear solution (or fine suspension of diazonium salt) is obtained.

  • Iodine Quench: Prepare a solution of KI (2.0 equiv) in water.[1] Slowly pour the cold diazonium mixture into the stirring KI solution at room temperature. Caution: Vigorous evolution of N₂ gas.

  • Workup: Heat the mixture to 60°C for 30 minutes to ensure complete decomposition. Extract with Dichloromethane (DCM). Wash organic layer with 10% Na₂S₂O₃ (to remove excess I₂) and brine.

  • Purification: Recrystallize from Ethanol/Hexanes to yield off-white needles.

Part 4: Chemoselectivity & Applications

The primary utility of 1,2,3-tribromo-4-iodobenzene lies in Orthogonal Cross-Coupling .

The Reactivity Hierarchy

In a reaction vessel containing Pd(PPh₃)₄ or Pd(dppf)Cl₂, the catalyst will insert into the C–I bond at rates 1000x faster than the C–Br bonds. This allows the synthesis of biphenyls or aryl-alkynes retaining the 1,2,3-tribromo motif.

Key Reaction: Site-Selective Sonogashira Coupling [1]

  • Substrate: 1,2,3-Tribromo-4-iodobenzene[2][3][4][6][7][8][9]

  • Partner: Phenylacetylene (1.05 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%)

  • Base/Solvent: Et₃N, THF, Room Temperature.

  • Outcome: Exclusive formation of 4-(phenylethynyl)-1,2,3-tribromobenzene. The bromine atoms remain untouched, available for subsequent couplings at elevated temperatures (60–100°C).[1]

Part 5: Visualization of Reaction Logic

The following diagram illustrates the synthetic pathway and the chemoselective divergence.

G cluster_0 Chemoselectivity Principle Aniline 2,3,4-Tribromoaniline (Precursor) Diazo Diazonium Intermediate [Ar-N2]+ Aniline->Diazo NaNO2, H2SO4 0°C Target 1,2,3-Tribromo-4-iodobenzene (Target Scaffold) Diazo->Target KI, CuI (cat) Sandmeyer Product 4-Substituted-1,2,3-Tribromobenzene (Functionalized) Target->Product R-B(OH)2 or R-C≡CH Pd(0), RT (Selective C-I)

Caption: Synthesis via Sandmeyer reaction followed by chemoselective Pd-catalyzed C-I functionalization.

Part 6: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315, H319, H335.[2]

  • Storage: Light sensitive. The C–I bond is photolabile.[1] Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent liberation of Iodine (purple discoloration).

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.[1]

References
  • Sigma-Aldrich. 1,2,3-Tribromo-4-iodobenzene Product Specification (CAS 1261793-85-4).[1][2][4][5][7][8]Link

  • PubChem. Compound Summary: 1,2,3-Tribromo-4-iodobenzene.[4][5][6] National Library of Medicine.[1] Link

  • Kianmehr, E., et al. "Iodoarenes synthesis by iodination or substitution."[1] Synthesis, 2021, 53, 1513-1523.[1][10] (Context on Sandmeyer methodologies for polyhalogenated arenes). Link

  • AK Scientific. Material Safety Data Sheet: 1,2,3-Tribromo-4-iodobenzene.[3][4]Link

Sources

Electronic Architectures of Polyhalogenated Benzenes: From Sigma Holes to Supramolecular Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the electronic anisotropy of polyhalogenated benzene (PHB) compounds, moving beyond simple steric arguments to explore the quantum mechanical drivers of their reactivity and binding. We focus on two critical phenomena: Quadrupolar Inversion in perfluorinated systems and the Sigma Hole (


-hole)  in heavier halogenated arenes. These properties are not merely academic; they are the fundamental mechanisms behind the efficacy of modern therapeutics like Atogepant and Belzutifan, driving potency through specific, directional non-covalent interactions.

Part 1: Fundamental Electronic Architecture

The Inductive-Resonance Paradox

In polyhalogenated benzenes, the electron density distribution is the result of a tug-of-war between two opposing forces:

  • Inductive Withdrawal (-I): High electronegativity pulls

    
    -electron density away from the ring carbon.
    
  • Resonance Donation (+R): Lone pair overlap with the aromatic

    
    -system pushes electron density back into the ring.
    

The Heavy Atom Divergence:

  • Fluorine: The -I effect dominates the

    
    -framework, but the +R effect is significant due to the similar size of 2p(F) and 2p(C) orbitals. This creates a highly electron-deficient ring core but a shell of high electron density around the periphery.
    
  • Chlorine/Bromine/Iodine: The mismatch in orbital size (3p/4p/5p vs 2p) diminishes +R donation. The -I effect dominates, but crucial to drug design is the polarizability . The electron cloud is easily distorted, leading to the formation of a localized region of positive electrostatic potential (ESP) on the extension of the C-X bond—the Sigma Hole .

The Sigma Hole ( -hole) Theory

The


-hole is a region of electron depletion opposite the C-X covalent bond. It acts as a Lewis acid, capable of forming highly directional Halogen Bonds (XB)  with nucleophiles (Lewis bases like carbonyl oxygens or pyridine nitrogens in protein pockets).

Strength Trend:



  • Fluorine rarely exhibits a

    
    -hole (unless on an extremely electron-deficient scaffold) because its high electronegativity holds electrons too tightly.
    
  • Iodine exhibits the largest, most positive

    
    -hole, making it the strongest XB donor.
    

Part 2: Quantitative Electronic Metrics

The following table summarizes the electronic parameters defining substituent effects in PHBs. Note the "Quadrupole Moment" inversion for hexafluorobenzene.[1][2]

ParameterBenzene (

)
Hexafluorobenzene (

)
Hexachlorobenzene (

)
Hexabromobenzene (

)
Quadrupole Moment (

)


Positive (Magnitude varies)Positive
Electronic Face Character Electron Rich (

)
Electron Deficient (

)
Electron Deficient (

)
Electron Deficient (

)
Preferred Stacking T-Shaped / Displaced ParallelFace-to-Face (with Benzene)Face-to-Face (with Benzene)Face-to-Face (with Benzene)
Dominant Interaction

Dispersion
Arene-PerfluoroareneDispersion +

-hole
Strong Dispersion +

-hole
C-X Bond Length (Å) 1.09 (C-H)1.35 (C-F)1.72 (C-Cl)1.88 (C-Br)

Critical Insight: The sign change in the Quadrupole Moment (


) explains why 

and

form a 1:1 co-crystal with alternating face-to-face stacking (melting point

C), whereas pure components have lower melting points (

C and

C). The electrostatic complementarity (

face of benzene matching

face of perfluorobenzene) drives this supramolecular assembly.

Part 3: Visualization of Electronic Pathways

The following diagram illustrates the divergence in electronic behavior between Fluorinated and Iodinated systems, leading to distinct binding modes in biological targets.

ElectronicPathways Benzene Benzene Core Subst_F Poly-Fluorination (High Electronegativity) Benzene->Subst_F Subst_I Poly-Iodination (High Polarizability) Benzene->Subst_I Quadrupole Quadrupole Inversion (Positive Ring Center) Subst_F->Quadrupole Electron w/d from face SigmaHole Sigma Hole Formation (Positive Potential at Tip) Subst_I->SigmaHole Anisotropic charge dist. Stacking Arene-Perfluoroarene Stacking (Face-to-Face) Quadrupole->Stacking Electrostatic Complementarity XBond Halogen Bonding (Directional C-X...Lewis Base) SigmaHole->XBond Lewis Acid-Base Interaction Drug_F Application: Atogepant (Trifluorobenzene) Metabolic Block + Stacking Stacking->Drug_F Drug_I Application: Bioisosteres Specific Receptor Anchoring XBond->Drug_I

Caption: Divergent electronic pathways: Fluorination drives quadrupole inversion facilitating face-to-face stacking, while heavier halogens create sigma holes for directional bonding.

Part 4: Applications in Drug Design

Case Study: Atogepant (Qulipta)

Atogepant, a CGRP receptor antagonist for migraine, utilizes a 2,3,6-trifluorobenzene moiety.

  • Mechanism: The trifluoro-substitution serves two roles.[3] First, it blocks metabolic oxidation at the susceptible phenyl positions (metabolic stability). Second, the electron-deficient

    
    -system engages in a specific 
    
    
    
    interaction
    with electron-rich residues in the receptor pocket.
  • Data: The affinity (

    
    ) improves from 0.067 nM (unsubstituted) to 0.015 nM (trifluorinated), demonstrating that the halogenation is not just a steric filler but an electronic anchor [1].
    
Case Study: Belzutifan (Welireg)

Belzutifan, a HIF-2


 inhibitor, employs a polyfluorinated scaffold.
  • Mechanism: The fluorine atoms lower the electron density of the aromatic ring, enhancing non-covalent interactions with the Tyr281 lone pairs in the target protein. This is a classic exploitation of the quadrupole inversion concept to increase potency [2].

Part 5: Experimental Protocols

To validate these electronic properties in a new drug candidate, the following self-validating workflows are recommended.

Protocol A: Computational Assessment of Sigma Holes (DFT)

Objective: Visualize and quantify the electrostatic potential (ESP) max (


) on the halogen tip.
  • Geometry Optimization: Perform optimization using DFT at the B3LYP/def2-TZVP level (includes effective core potentials for I/Br).

    • Why: Standard 6-31G* basis sets are insufficient for describing the diffuse electron clouds of heavy halogens.

  • Frequency Check: Ensure no imaginary frequencies to confirm a true minimum.

  • ESP Mapping: Map the electrostatic potential onto the 0.001 au electron density isosurface.

  • Quantification: Locate the local maximum (

    
    ) along the C-X bond axis.
    
    • Validation: A positive value (

      
       kcal/mol) indicates a strong halogen bond donor capability.
      
Protocol B: F NMR Titration for Halogen Bond Strength ( )

Objective: Experimentally measure the strength of a halogen bond in solution.[4]

Reagents:

  • XB Donor: Your polyhalogenated compound (e.g., iodopentafluorobenzene).

  • XB Acceptor: A standard Lewis base (e.g., Quinuclidine or Tetrabutylammonium chloride).

  • Solvent: Non-competing, non-polar solvent (e.g., Cyclohexane-d12). Note: Avoid DMSO or Methanol as they will compete for the bond.

Workflow:

  • Preparation: Prepare a 10 mM solution of the XB Donor in Cyclohexane-d12.

  • Titration: Sequentially add equivalents of the XB Acceptor (0.2 to 10.0 eq).

  • Measurement: Record

    
    F NMR spectra at each step.
    
    • Observation: Monitor the chemical shift (

      
      ) of the fluorine atoms ortho to the heavy halogen (or the fluorine itself if it is the donor).
      
    • Trend: Formation of a halogen bond typically causes an upfield shift (shielding) of the ortho-fluorines due to electron density transfer from the Lewis base into the

      
      -hole/
      
      
      
      orbital.
  • Analysis: Plot

    
     vs. [Acceptor] concentration. Fit the data to a 1:1 binding isotherm (using non-linear regression) to extract the Association Constant (
    
    
    
    ).

NMRProtocol Step1 1. Prepare 10mM Donor (in Cyclohexane-d12) Step2 2. Add Acceptor (0.2 - 10.0 eq) Step1->Step2 Step3 3. Acquire 19F NMR Step2->Step3 Step4 4. Monitor Ortho-F Shift Step3->Step4 Step4->Step2 Repeat until Saturation Step5 5. Fit Isotherm -> Ka Step4->Step5 Data Complete

Caption: Iterative 19F NMR titration workflow for quantifying Halogen Bond strength.

References

  • FDA/NIH. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Institutes of Health. [Link]

  • FDA. (2021).[3][5][6] FDA Approves Belzutifan for Cancers Associated with von Hippel-Lindau Disease.[3] U.S. Food and Drug Administration.[3][5][6][7] [Link][3]

  • Metrangolo, P., et al. (2016). The Halogen Bond.[4][7][8][9][10] Chemical Reviews. [Link]

  • Politzer, P., et al. (2013). Halogen bonding and other sigma-hole interactions: a perspective. Physical Chemistry Chemical Physics. [Link]

  • Ritchie, G.L.D. (1980). Quadrupole Moments of Benzene, Hexafluorobenzene and other Non-dipolar Aromatic Molecules. Journal of the Chemical Society, Faraday Transactions 2. [Link]

  • Franz, A.K., et al. (2020). NMR Quantification of Halogen-Bonding Ability To Evaluate Catalyst Activity. Organic Letters. [Link]

Sources

discovery and history of multi-halogenated benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Architectures of Halogenation: A Technical Guide to Multi-Halogenated Benzene Synthesis

Executive Summary

Multi-halogenated benzenes (MHBs) are not merely chemical curiosities; they are the structural scaffolding for a vast array of agrochemicals, liquid crystals, and pharmaceutical agents.[1] Their value lies in the precise modulation of lipophilicity and metabolic stability offered by the carbon-halogen bond. However, synthesizing these architectures requires navigating a complex landscape of steric hindrance and directing effects that often defy classical Electrophilic Aromatic Substitution (EAS) rules.[1] This guide outlines the historical evolution, mechanistic paradigms, and field-proven protocols for constructing these critical motifs.

Part 1: Historical Genesis & The Limits of EAS

The history of MHBs begins not with intent, but with industrial accident. In the early 19th century, "Julin’s chloride of carbon" appeared as crystalline needles in the waste streams of nitric acid factories. It wasn't until 1864 that Hugo Müller intentionally synthesized this compound—hexachlorobenzene (HCB) —by reacting benzene with antimony pentachloride, a method later validated by Henry Bassett in 1867.[1][2]

For decades, synthesis relied on Electrophilic Aromatic Substitution (EAS) .[1] While effective for mono- and di-substitution, EAS fails when targeting "mismatched" regiochemistry (e.g., 1,3,5-substitution patterns) or highly crowded systems.[1] The activating/deactivating nature of halogens creates a "regiochemical trap," forcing chemists to develop alternative strategies like diazotization and anionic rearrangements.

Visualization: The Evolution of Halogenation Strategies

HalogenationHistory Start 1820s: Julin's Chloride (Accidental Discovery) Muller 1864: Müller Synthesizes HCB (Benzene + SbCl5) Start->Muller Sandmeyer 1884: Sandmeyer Reaction (Diazotization Escape Route) Muller->Sandmeyer Overcoming Sterics Bunnett 1970s: The Halogen Dance (Base-Catalyzed Migration) Sandmeyer->Bunnett Thermodynamic Control Modern 2000s+: Pd-Catalyzed Site-Selective Coupling Bunnett->Modern C-H Activation

Figure 1: Timeline illustrating the shift from brute-force chlorination to precision organometallic control.[1]

Part 2: Mechanistic Paradigms[1][3]

The "Orthodox" Trap: EAS Limitations

In EAS, halogens are ortho/para directing but deactivating.[1] This makes introducing a third halogen at the meta position (relative to the first two) thermodynamically unfavorable and kinetically slow. To access 1,3,5-trihalobenzenes , one must bypass EAS entirely.[1]

The "Halogen Dance" (Base-Catalyzed Halogen Migration)

Discovered serendipitously by Vaitiekunas in 1951 and mechanistically defined by Joseph F. Bunnett, this reaction is a cornerstone of modern MHB synthesis. It involves the migration of a halogen atom to a more thermodynamically stable position on the ring, mediated by a bulky base (e.g., LDA).

Mechanism:

  • Deprotonation: A base removes an acidic proton ortho to a halogen.

  • Elimination/Addition (Not Aryne): Unlike typical elimination-addition, this proceeds via a series of rapid metal-halogen exchanges or anionic isomerizations, driven by the stability of the resulting aryl anion (often stabilizing the anion ortho to the halogen).

Visualization: The Halogen Dance Mechanism

HalogenDance Substrate 1,2,4-Tribromobenzene Intermediate1 Aryl Lithiate Species (Kinetic Product) Substrate->Intermediate1 Deprotonation Base Base (LDA) Base->Intermediate1 Transition Br Migration (Isomerization) Intermediate1->Transition Halogen Scrambling Product 1,3,5-Tribromobenzene (Thermodynamic Product) Transition->Product Stabilization

Figure 2: Simplified flow of the Halogen Dance, converting kinetically formed isomers into thermodynamically stable 1,3,5-patterns.[1]

Part 3: Synthetic Protocols

Protocol A: Synthesis of 1,3,5-Tribromobenzene (The Diazotization Route)

Target: Accessing the "meta" positions inaccessible via direct bromination.

Principle: Use the strong directing power of an amino group to install bromines at ortho/para positions, then remove the amino group.

Reagents:

  • Aniline (Starting material)

  • Bromine (

    
    )
    
  • Sodium Nitrite (

    
    )
    
  • Hypophosphorous acid (

    
    ) or Ethanol
    

Step-by-Step Workflow:

  • Bromination: Treat aniline with excess bromine water. The amino group strongly activates the ring, causing rapid substitution at all available ortho and para positions.

    • Result: 2,4,6-Tribromoaniline precipitate.[1][3]

  • Diazotization: Dissolve the precipitate in acid (e.g.,

    
    ) and cool to 0-5°C. Add aqueous 
    
    
    
    dropwise.
    • Critical Control: Temperature must remain <5°C to prevent diazonium decomposition.

  • Deamination (Reduction): Add the diazonium salt solution to boiling ethanol or hypophosphorous acid. This replaces the diazo group (

    
    ) with a hydrogen atom.
    
    • Reaction:

      
      [1]
      
  • Purification: Recrystallize from ethanol/benzene.

Data Summary:

Step Reagent Conditions Yield (Typical)

| 1. Bromination |


 / 

| RT, rapid stir | 95-98% | | 2.[1] Diazotization |

/

| 0-5°C | N/A (in situ) | | 3.[1] Reduction |

or EtOH | Reflux | 60-75% |[1]
Protocol B: The Halogen Dance (Isomerization of Polyhalides)

Target: Rearranging 1,2,4-tribromobenzene to 1,3,5-tribromobenzene.[1]

Principle: Under thermodynamic control, halogens migrate to minimize steric repulsion and maximize charge stabilization on the lithiated intermediate.

Reagents:

  • 1,2,4-Tribromobenzene[1]

  • Lithium Diisopropylamide (LDA)[4]

  • THF (Anhydrous)

  • Methanol (Quench)

Step-by-Step Workflow:

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solution A: Dissolve 1,2,4-tribromobenzene in anhydrous THF and cool to -78°C.

  • Base Addition: Add LDA (0.5 - 1.0 equiv) slowly. The reaction mixture often turns deep red/brown, indicating the formation of the aryl lithiate.

    • Note: Only catalytic amounts of base are strictly necessary for the "dance" mechanism to propagate, but stoichiometric amounts are often used to trap the final species.

  • Equilibration: Stir at -78°C for 2-4 hours. The bromine atoms migrate to the 1,3,5 positions (thermodynamic sink).

  • Quench: Add Methanol or dilute HCl at low temperature.

  • Workup: Extract with diethyl ether, wash with brine, dry over

    
    .
    

Part 4: Applications in Drug Development[1]

For the medicinal chemist, MHBs are tools for Bioisosterism and Metabolic Blocking .

  • Metabolic Stability: Replacing C-H bonds with C-F or C-Cl blocks P450-mediated oxidation sites, extending half-life (

    
    ).[1]
    
  • Lipophilicity Tuning: Halogenation increases LogP.

    • Rule of Thumb:

      
       (small LogP increase); 
      
      
      
      (significant LogP increase).
  • Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) can participate in "halogen bonding" with carbonyl backbone oxygens in target proteins, a potent interaction often overlooked in docking studies.[1]

References

  • Müller, H. (1864).[1][2] "Über die Einwirkung des Antimonpentachlorids auf organische Substanzen." Annalen der Chemie und Pharmacie. (Historical verification via HathiTrust/Google Books archives).

  • Bunnett, J. F. (1975).[1] "The Base-Catalyzed Halogen Dance." Accounts of Chemical Research, 5(5), 139–147.[1] [Link]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1] "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.[1] [Link]

  • Organic Syntheses. "1,3,5-Tribromobenzene." Org.[5][6][7] Synth. 1928, 8, 119.[1] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] [Link]

Sources

Methodological & Application

Application Note & Protocol: Chemoselective Formation of 2,3,4-Tribromophenylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in medicinal chemistry and materials science, offering multiple points for diversification. The Grignard reagent derived from 1,2,3-Tribromo-4-iodobenzene is a prime example, providing a nucleophilic phenyl ring bearing three bromine atoms that remain available for subsequent cross-coupling reactions. This document provides a comprehensive guide to the chemoselective formation of this valuable intermediate. We will delve into the mechanistic principles governing the selective reaction at the carbon-iodine bond, a detailed, field-proven protocol for its synthesis, and robust methods for validation and troubleshooting.

Introduction: The Strategic Value of Polyhalogenated Grignard Reagents

Grignard reagents, discovered by Victor Grignard over a century ago, remain one of the most powerful tools in synthetic chemistry for the formation of carbon-carbon bonds.[1] Their utility is significantly enhanced when applied to polyfunctional molecules, where selective reaction at one site leaves other reactive handles untouched. The selective formation of a Grignard reagent from a polyhalogenated arene allows for a stepwise and controlled functionalization of the aromatic ring.

1,2,3-Tribromo-4-iodobenzene presents a classic case for chemoselectivity. The successful formation of 2,3,4-Tribromophenylmagnesium iodide generates a potent nucleophile that can be used in a vast array of reactions, including additions to carbonyls, nitriles, and epoxides, while preserving the three C-Br bonds for future transformations, such as palladium-catalyzed cross-coupling reactions.[2] This application note provides the foundational knowledge and practical steps to reliably generate this reagent in high yield and purity.

The Principle of Chemoselectivity: Why Iodine Reacts First

The successful synthesis of 2,3,4-Tribromophenylmagnesium iodide hinges on the differential reactivity of the carbon-halogen bonds. The established reactivity order for Grignard formation is a direct consequence of the carbon-halogen bond dissociation energy (BDE):

C-I < C-Br < C-Cl < C-F

The carbon-iodine bond is the longest and weakest, making it the most susceptible to reaction with magnesium metal.

The formation of a Grignard reagent is understood to initiate via a single-electron transfer (SET) from the magnesium metal surface to the lowest unoccupied molecular orbital (LUMO) of the aryl halide.[3][4] This forms a transient radical anion, which rapidly fragments to yield an aryl radical and a halide anion. A second electron transfer or radical recombination at the magnesium surface then generates the organomagnesium species.[4][5] Due to its lower BDE, the C-I bond accepts this electron and undergoes cleavage far more readily than the stronger C-Br bonds, ensuring the selective formation of the desired Grignard reagent.

// Edges Start -> SET [label="Approaches Mg Surface"]; Mg -> SET; SET -> RadicalAnion [ltail=cluster_system]; RadicalAnion -> Fragmentation; Fragmentation -> ArylRadical; ArylRadical -> MgInsertion; Mg -> MgInsertion [style=dashed]; MgInsertion -> Product [lhead=cluster_system];

}

Caption: Chemoselective Grignard formation via Single Electron Transfer (SET).

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2,3,4-Tribromophenylmagnesium iodide on a laboratory scale. Extreme caution is required: Grignard reactions are highly exothermic and reagents are sensitive to air and moisture.

Materials & Equipment
  • Reagents:

    • 1,2,3-Tribromo-4-iodobenzene

    • Magnesium turnings (99.8%+ purity)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

    • Iodine (crystal, as activator)

    • Nitrogen or Argon gas (high purity)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Pressure-equalizing dropping funnel

    • Glass stopper

    • Magnetic stirrer and stir bar

    • Schlenk line or inert gas manifold

    • Syringes and needles

    • Heat gun

Pre-Reaction Preparations (Self-Validating System Pillar 1)

The success of a Grignard reaction is critically dependent on the rigorous exclusion of water and atmospheric oxygen.

  • Glassware: All glassware (flask, condenser, dropping funnel, stir bar) must be thoroughly dried. This is best achieved by flame-drying under vacuum or by placing in a >120 °C oven overnight and allowing to cool in a desiccator or under a stream of inert gas.

  • Solvent: Use freshly distilled anhydrous solvent. THF is commonly distilled from sodium/benzophenone ketyl under nitrogen. Anhydrous ether can be purchased in sealed bottles and used directly with care.

  • Magnesium Activation: Magnesium is coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[6] This layer must be disrupted.

    • Procedure: Place the magnesium turnings (1.2 eq.) in the dried reaction flask. Add a single crystal of iodine (approx. 1-2% of the mass of Mg). Assemble the glassware, flush with inert gas, and gently warm the flask with a heat gun until purple iodine vapors are observed. The iodine reacts with the magnesium surface, etching away the oxide layer.[6] Allow the flask to cool before adding the solvent.

Step-by-Step Grignard Reagent Formation
  • Setup: Assemble the flame-dried apparatus as shown in the workflow diagram below. Ensure a positive pressure of inert gas (N₂ or Ar) is maintained throughout the reaction.

  • Initial Solvent Addition: To the flask containing the activated magnesium, add enough anhydrous THF via syringe to just cover the turnings.

  • Prepare Aryl Halide Solution: In a separate dry flask, dissolve 1,2,3-Tribromo-4-iodobenzene (1.0 eq.) in anhydrous THF to make an approximately 0.5 M - 1.0 M solution. Transfer this solution to the dropping funnel via cannula or syringe.

  • Initiation (The Critical Step): Add a small aliquot (approx. 5-10%) of the aryl iodide solution from the dropping funnel to the stirring magnesium suspension. Watch for signs of reaction initiation:

    • Disappearance of the iodine color.

    • Appearance of turbidity or a cloudy grey color.

    • Spontaneous, gentle refluxing of the solvent.

    • If the reaction does not start, gently warm the flask with a heat gun or add another small crystal of iodine.[7] Do not add the bulk of the aryl iodide until there is clear evidence of initiation.

  • Addition: Once the reaction is initiated and self-sustaining, add the remainder of the aryl iodide solution dropwise from the funnel at a rate that maintains a gentle reflux.[3] Use an ice bath to moderate the reaction if it becomes too vigorous. Rapid addition can lead to undesired Wurtz coupling side-products.[3]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours or gently heat to reflux to ensure complete consumption of the starting material. The final solution should be a cloudy grey or brownish color.

// Node styles prep [fillcolor="#FBBC05", fontcolor="#202124"]; reaction [fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [fillcolor="#34A853", fontcolor="#FFFFFF"]; output [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="1. Dry Glassware\n(Flask, Condenser, Funnel)", class="prep"]; B [label="2. Activate Mg Turnings\n(Add Mg + I₂ crystal, heat gently)", class="prep"]; C [label="3. Assemble Apparatus\n(Under inert atmosphere)", class="prep"]; D [label="4. Add Anhydrous THF", class="prep"]; E [label="5. Prepare Ar-I Solution\n(Dissolve in Anhydrous THF)", class="prep"]; F [label="6. Initiate Reaction\n(Add small aliquot of Ar-I)", class="reaction"]; G [label="7. Controlled Addition\n(Dropwise, maintain gentle reflux)", class="reaction"]; H [label="8. Stir to Completion\n(1-2 hours post-addition)", class="reaction"]; I [label="9. Titrate Aliquot\n(Determine molarity)", class="validation"]; J [label="Validated Grignard Reagent\n(Ready for use)", class="output"];

// Edges A -> B -> C -> D; E -> F; D -> F [style=dashed]; F -> G -> H -> I -> J; }

Caption: Experimental workflow for Grignard reagent synthesis and validation.

Validation by Titration (Self-Validating System Pillar 2)

It is crucial to determine the exact concentration of the newly formed Grignard reagent before use. A simple and reliable method involves titration with iodine.[8][9]

  • Preparation: In an oven-dried vial under inert gas, accurately weigh ~100 mg of solid iodine (I₂). Dissolve it in 1.0 mL of a 0.5 M solution of anhydrous LiCl in THF.[8] The LiCl helps to solubilize intermediates. Cool the dark brown solution to 0 °C.

  • Titration: Using a 1.0 mL syringe, slowly add the prepared Grignard reagent dropwise to the stirring iodine solution.[10] The reaction is: ArMgI + I₂ → ArI + MgI₂.

  • Endpoint: The endpoint is the complete disappearance of the brown/yellow iodine color, resulting in a colorless or cloudy white solution.[8]

  • Calculation:

    • Moles of I₂ = (Mass of I₂ in mg) / 253.81 mg/mmol

    • Molarity of Grignard (M) = (Moles of I₂) / (Volume of Grignard added in mL)

  • Consistency: Repeat the titration at least once more and average the results for an accurate concentration.[8]

Summary of Key Parameters and Troubleshooting

Effective process control is essential for reproducibility. The following table summarizes critical parameters and their impact.

ParameterRecommended ConditionRationale & Impact on Outcome
Solvent Anhydrous THF or Et₂OEthereal solvents are essential to solvate and stabilize the Grignard reagent.[11] Water will protonate and destroy the reagent.
Temperature Maintain gentle reflux (~35°C for Et₂O, ~66°C for THF)Too low may stall the reaction; too high increases side reactions. Use external cooling to control the exotherm during addition.
Addition Rate Slow, dropwiseFast addition causes localized high concentrations, promoting the Wurtz coupling side reaction (Ar-MgI + Ar-I → Ar-Ar + MgI₂).[3]
Mg Activation I₂, 1,2-dibromoethane, or mechanical grindingCrucial for removing the passivating MgO layer and initiating the reaction.[12] Inadequate activation is the most common cause of failure.
Atmosphere Inert (N₂ or Ar)Grignard reagents react rapidly with O₂ to form alkoxides and with H₂O to form hydrocarbons.[3]

Troubleshooting Guide:

  • Problem: Reaction Fails to Initiate.

    • Cause: Incomplete Mg activation; residual moisture.

    • Solution: Gently warm the flask with a heat gun. Add another small crystal of I₂. Add a few drops of 1,2-dibromoethane. If all else fails, sacrifice a small amount of a pre-made, reliable Grignard reagent to "kick-start" the reaction.

  • Problem: Vigorous, Uncontrolled Reaction.

    • Cause: Addition rate is too fast; initiation was delayed and occurred after significant aryl halide accumulation.

    • Solution: Immediately immerse the flask in an ice bath. Stop the addition until the reaction is under control.

  • Problem: Low Yield Determined by Titration.

    • Cause: Wet solvent/glassware; significant Wurtz coupling; incomplete reaction.

    • Solution: Ensure all pre-reaction drying steps are rigorously followed. Slow the addition rate in subsequent attempts. Increase the final stirring/reflux time.

References

  • Knochel, P. et al. (n.d.). Molarity of Grignard Reagent Determination by Titration. Organic Syntheses. Available at: [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Available at: [Link]

  • Walborsky, H. M., & Rachon, J. (1989). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 111(5), 1896-1897. Available at: [Link]

  • ziqquratu. (2004, May 8). the role of iodine in RMgX synthesis. Sciencemadness.org. Available at: [Link]

  • Begtrup, M. (2010, October 5). Titration of a Grignard Reagent Solution. Technical University of Denmark. Available at: [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (2001). The Grignard Reagents. Organometallics, 20(25), 5201-5221. Available at: [Link]

  • Knochel, P. et al. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry, 79(10), 4253-4269. Available at: [Link]

  • EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Available at: [Link]

  • Chemistry Shorts. (2024, November 21). Titrating Grignard Reagents #shorts. YouTube. Available at: [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Minato, H., & Takeda, K. (n.d.). 2-Iodothiophene. Organic Syntheses. Available at: [Link]

  • Reddit. (2024, October 16). How does iodine ACTUALLY activate a Grignard?. r/chemhelp. Available at: [Link]

  • Google Patents. (n.d.). Method for the Preparation of Iodoalkanes.
  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Available at: [Link]

  • ACS Publications. (n.d.). Mechanism of Grignard reagent formation. The surface nature of the reaction. Accounts of Chemical Research. Available at: [Link]

  • Dai, Z. Q. et al. (2011). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Asian Journal of Chemistry, 23(9), 4087-4089. Available at: [Link]

  • Silver, M. S., & Caserio, M. C. (1996). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry, 61(1), 354-358. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (e)-1-phenyl-3,3-dimethyl-1-butene. Available at: [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 132(43), 15247–15249. Available at: [Link]

  • BYJU'S. (n.d.). Wurtz Reaction. Available at: [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube. Available at: [Link]

  • Google Patents. (n.d.). Iodization procedure for the preparation of 2,4,6-triiodo-3,5-disubstituted aromatic amines.
  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents. YouTube. Available at: [Link]

Sources

use of 1,2,3-Tribromo-4-iodobenzene in synthesizing pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Functionalization of 1,2,3-Tribromo-4-iodobenzene for Pharmaceutical Scaffold Construction

Abstract

This application note details the strategic utilization of 1,2,3-tribromo-4-iodobenzene as a high-value scaffold for generating tetrasubstituted benzene cores, a structural motif increasingly prevalent in kinase inhibitors and liquid crystal pharmacophores.[1][2] By exploiting the significant bond dissociation energy (BDE) differential between C–I and C–Br bonds, researchers can achieve orthogonal functionalization.[2] This guide provides validated protocols for the chemoselective Suzuki-Miyaura coupling at the C-4 position, followed by strategies for functionalizing the sterically congested tribromo-region.[1]

Introduction: The Orthogonal Reactivity Landscape

The utility of 1,2,3-tribromo-4-iodobenzene lies in its "programmed" reactivity.[1][2] In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition (OA) is governed by the strength of the carbon-halogen bond.

  • C–I Bond (Weakest, ~65 kcal/mol): Undergoes rapid OA, allowing reaction at room temperature or mild heating.[1][2]

  • C–Br Bonds (Stronger, ~81 kcal/mol): Require higher temperatures or specialized ligands (e.g., bulky phosphines) to react.[2]

  • Steric Hierarchy: Within the tribromo-sector, the C-2 bromine is flanked by two other bromines, making it sterically "locked" compared to C-1 and C-3.[1][2]

This hierarchy allows for a sequenced synthesis workflow , transforming a single starting material into complex, non-symmetric tetrasubstituted arenes without the need for protecting groups.[2]

Visualizing the Reactivity Hierarchy

The following diagram illustrates the sequential functionalization logic.

ReactivityMap cluster_legend Reactivity Gradient Start 1,2,3-Tribromo-4-iodobenzene Step1 Step 1: C-4 Functionalization (Iodine Displacement) Start->Step1 Pd(0), Mild Base (High Selectivity) Step2 Step 2: C-1/C-3 Functionalization (Flanking Bromines) Step1->Step2 Pd(II), Bulky Ligand High Temp Step3 Step 3: C-2 Functionalization (Central Bromine) Step2->Step3 Specialized Catalysis (e.g., Buchwald G3) Fast OA Fast OA Slow OA Slow OA Fast OA->Slow OA Decreasing Reactivity

Figure 1: Logical flow of site-selective couplings based on bond dissociation energies and steric hindrance.

Strategic Protocols

Protocol A: Quality Control & Purification

Commercial 1,2,3-tribromo-4-iodobenzene can contain traces of 1,2,3-tribromobenzene (starting material) or poly-iodinated species.[1][2] Purity is critical for controlling stoichiometry.[1][2][3]

  • Analysis: Dissolve 1 mg in MeCN. Inject on HPLC (C18 column, 50:50 MeCN:Water to 100% MeCN gradient).

  • Criteria: Purity >98% is required. If <98%, recrystallize from hot ethanol/hexanes (1:4).[1][2] The tribromo-iodobenzene crystallizes as light brown/white needles.[1]

Protocol B: Chemoselective C-4 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C-4 (Iodine) position without disturbing the C-Br bonds.[1]

Reagents:

  • Substrate: 1,2,3-Tribromo-4-iodobenzene (1.0 equiv)[1][2]

  • Boronic Acid: Phenylboronic acid (1.05 equiv)[3]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)[2]

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[1][2]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed solvent via syringe.[1][2][3]

  • Activation: Add the aqueous base.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Br bonds (scrambling).[1]

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The iodine-C4 spot (lower Rf) should disappear; the product (higher Rf) appears.[1]

  • Workup: Quench with water. Extract with EtOAc (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash column chromatography (Silica gel).

Data Validation (Expected Results):

ParameterC-I Coupling (Target)C-Br Coupling (Byproduct)
Temp 60°C>90°C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ / XPhos
Yield 85–95%<5% (at 60°C)
Protocol C: Functionalizing the "Hard" Bromines (C-1/C-3)

Once the C-4 position is substituted, the molecule becomes a 1,2,3-tribromo-5-arylbenzene derivative.[1] The remaining bromines are less reactive.[1][2] To couple at C-1 or C-3, more active catalytic systems are required.[1][2]

Reagents:

  • Substrate: Product from Protocol B (1.0 equiv)

  • Nucleophile: Boronic acid or Terminal Alkyne (1.2 equiv)[3]

  • Catalyst: Pd₂(dba)₃ (1 mol%) + SPhos or XPhos (2 mol%)[3]

  • Base: K₃PO₄ (3.0 equiv)[3]

  • Solvent: Toluene (anhydrous)[3]

Methodology:

  • Setup: Glovebox or strict Schlenk line technique is recommended due to the sensitivity of electron-rich ligands (SPhos).[1]

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Selectivity Note: If the R-group at C-4 is bulky, reaction may preferentially occur at the distal bromines (C-1/C-3) over the central C-2 bromine due to extreme steric crowding at C-2.[1]

Experimental Workflow Visualization

The following diagram details the specific Suzuki coupling setup described in Protocol B.

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Reagents 1,2,3-Tribromo-4-iodobenzene + Aryl Boronic Acid + Pd(PPh3)4 Degas Argon Purge (5 mins) Reagents->Degas Heat Heat to 60°C (Oil Bath) Degas->Heat Add Solvent/Base Monitor TLC Monitoring (Check for I-displacement) Heat->Monitor 4-6 Hours Quench Quench (H2O) Extract (EtOAc) Monitor->Quench Conversion >95% Purify Flash Chromatography (Silica) Quench->Purify

Figure 2: Operational workflow for the chemoselective C-4 coupling.

Troubleshooting & Optimization

  • Problem: Observation of bis-coupled product (reaction at C-Br).

    • Root Cause: Temperature too high or catalyst too active (e.g., using SPhos for the first step).[2]

    • Solution: Lower temperature to 45–50°C. Switch to a less electron-rich ligand like PPh₃.[1]

  • Problem: Stalled reaction (Low conversion of Iodine).

    • Root Cause: Catalyst poisoning or old Pd source (oxidized).[1][2][3]

    • Solution: Use fresh Pd(PPh₃)₄ (should be yellow, not brown/black).[1][2] Ensure rigorous degassing.

  • Problem: Dehalogenation (Loss of Bromine).

    • Root Cause: Hydride source present (often from alcohols in solvent) or excessive heating.[1][2][3]

    • Solution: Switch solvent to pure Toluene or DMF.[1][2][3] Avoid Ethanol if hydrodehalogenation is observed.[1][2][3]

References

  • Mechanistic Basis of Halogen Selectivity

    • Fairlamb, I. J. S. (2021).[1][2][4] "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11).[1][2][5]

    • Note: This review establishes the foundational theory that C-I bonds undergo oxidative addition significantly faster than C-Br bonds, enabling the protocols described above.[2]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1][2]

    • Note: The classic reference for standard conditions (Pd(PPh3)4/Na2CO3) used in Protocol B.[1]

  • Steric Effects in Polyhalogenated Systems

    • Sambe, L., et al. (2014).[1][2] "Site-selective Suzuki–Miyaura cross-coupling of 2,3,4-tribromothiophene."[1][2] European Journal of Organic Chemistry, 2014(16).[1][2]

    • Note: While discussing thiophenes, this paper illustrates the "flanking" steric effect relevant to the C-2 bromine in the tribromo-benzene system.[1]

Sources

Application Notes and Protocols: 1,2,3-Tribromo-4-iodobenzene as a Versatile Precursor for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and materials scientists on the application of 1,2,3-Tribromo-4-iodobenzene in the development of novel liquid crystalline materials. While not a mesogenic compound itself, its unique polyhalogenated structure offers a powerful platform for the synthesis of complex, high-performance liquid crystals. The differential reactivity of the iodine and bromine substituents in palladium-catalyzed cross-coupling reactions allows for a regioselective, sequential functionalization, enabling the construction of precisely engineered molecular architectures, including asymmetric and bent-core mesogens. This guide will detail the underlying chemical principles, provide exemplary synthetic protocols, and discuss the rationale behind the experimental design.

Introduction: The Strategic Value of Polyhalogenated Cores in Liquid Crystal Design

The design of liquid crystal molecules is a delicate balance of creating a rigid core that promotes anisotropic self-assembly and attaching flexible terminal groups that influence the mesophase behavior and transition temperatures.[1][2] The geometry of the central core is a critical determinant of the resulting liquid crystalline phase (e.g., nematic, smectic).[3][4] Polyhalogenated aromatic compounds, such as 1,2,3-Tribromo-4-iodobenzene, serve as exceptional foundational building blocks for these cores. The strategic placement of multiple halogen atoms provides synthetic handles for building out the molecular structure through robust and versatile cross-coupling methodologies.[5]

The key advantage of 1,2,3-Tribromo-4-iodobenzene lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7][8] The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst than a C-Br bond.[5] This reactivity differential allows for a stepwise and site-selective construction of the target liquid crystal molecule.

Core Principle: Sequential, Regioselective Cross-Coupling

The synthetic strategy hinges on a two-step (or potentially multi-step) sequential cross-coupling approach. The more reactive 4-iodo position is targeted in the first synthetic operation under milder conditions, leaving the bromo-substituents intact. Subsequently, the bromo-positions can be functionalized in a second step, often requiring more forcing conditions or specialized catalyst systems. This methodology enables the synthesis of asymmetric molecules, which are of significant interest for inducing specific mesophases.

Caption: Sequential cross-coupling workflow for 1,2,3-Tribromo-4-iodobenzene.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrates used. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the 4-Iodo Position

This protocol details the first step of functionalization, targeting the most reactive site on the 1,2,3-Tribromo-4-iodobenzene core.

Objective: To selectively couple an arylboronic acid at the 4-position of 1,2,3-Tribromo-4-iodobenzene.

Materials:

Reagent/MaterialMolar Equiv.Purpose
1,2,3-Tribromo-4-iodobenzene1.0Starting Material
Arylboronic Acid (R¹-B(OH)₂)1.1Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.03Catalyst
Sodium Carbonate (Na₂CO₃)3.0Base
Toluene/Ethanol/Water (4:1:1)-Solvent System

Procedure:

  • To a flame-dried Schlenk flask, add 1,2,3-Tribromo-4-iodobenzene (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add the solvent mixture (Toluene/Ethanol/Water, 4:1:1 v/v/v) to the flask via cannula.

  • Degas the resulting mixture by bubbling Argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask under a positive flow of Argon.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1,2,3-tribromobenzene intermediate.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is a standard, reliable catalyst for Suzuki couplings involving iodides and is generally mild enough to not significantly react with the bromides at lower temperatures.[9]

  • Base: Sodium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting side reactions.

  • Solvent System: The multiphasic solvent system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.

Protocol 3.2: Suzuki-Miyaura Coupling at the Bromo Position(s)

This protocol outlines the functionalization of the less reactive C-Br bonds on the intermediate synthesized in Protocol 3.1.

Objective: To couple a second arylboronic acid to one or more of the bromo-positions of the 4-aryl-1,2,3-tribromobenzene intermediate.

Materials:

Reagent/MaterialMolar Equiv.Purpose
4-Aryl-1,2,3-tribromobenzene1.0Starting Material
Arylboronic Acid (R²-B(OH)₂)1.1-3.3Coupling Partner
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)]0.05Catalyst
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)3.0Base
1,4-Dioxane/Water (5:1)-Solvent System

Procedure:

  • To a flame-dried Schlenk flask, add the 4-aryl-1,2,3-tribromobenzene intermediate (1.0 eq), the second arylboronic acid (e.g., 1.1 eq for mono-substitution, or more for poly-substitution), and the base (e.g., Cs₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous 1,4-Dioxane/Water solvent mixture.

  • Degas the mixture with Argon for 20 minutes.

  • Add PdCl₂(dppf) (0.05 eq) under a positive flow of Argon.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the final product by column chromatography and/or recrystallization.

Causality of Choices:

  • Catalyst: PdCl₂(dppf) is a more robust catalyst system, often effective for less reactive aryl bromides. The dppf ligand is known to stabilize the palladium center and promote the challenging oxidative addition step.[5]

  • Base: A stronger base like cesium carbonate or potassium phosphate is often required to achieve a reasonable reaction rate with aryl bromides.

  • Higher Temperature: Increased thermal energy is necessary to overcome the higher activation barrier for the C-Br bond cleavage.

Characterization and Analysis

The synthesized liquid crystal candidates should be rigorously characterized to confirm their structure and evaluate their mesomorphic properties.

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) Structural verification and confirmation of successful coupling reactions.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of product identity.
Polarized Optical Microscopy (POM) Visual identification of liquid crystalline phases and their textures.[2]
Differential Scanning Calorimetry (DSC) Determination of phase transition temperatures and associated enthalpies.[10]

Broader Applications and Future Directions

The principles outlined here are not limited to Suzuki-Miyaura reactions. Other palladium-catalyzed reactions, such as Sonogashira or Buchwald-Hartwig couplings, could be employed to introduce different functionalities (e.g., alkynes, amines) onto the 1,2,3-Tribromo-4-iodobenzene core. This versatility allows for the creation of a vast library of novel liquid crystal structures.

Furthermore, the introduction of multiple bromine atoms allows for the potential formation of halogen bonds, which are non-covalent interactions that can play a significant role in the self-assembly and stabilization of liquid crystalline phases.[11][12][13][14][15] The electron-withdrawing nature of the bromine atoms can create a positive region on the halogen (σ-hole), which can interact with Lewis bases.[16] Researchers can explore this phenomenon by designing coupling partners with Lewis basic sites (e.g., pyridines, nitriles) to encourage specific intermolecular organization.

Caption: Potential synthetic pathways from the 1,2,3-Tribromo-4-iodobenzene core.

Conclusion

1,2,3-Tribromo-4-iodobenzene represents a highly valuable and versatile starting material for the synthesis of advanced liquid crystals. Its chief advantage is the inherent differential reactivity of its halogen substituents, which enables a controlled, stepwise approach to building complex and asymmetric molecular architectures. By leveraging established palladium-catalyzed cross-coupling protocols, researchers can unlock a wide range of novel mesogenic structures with tailored properties. This application note provides a foundational framework and detailed protocols to guide scientists in harnessing the synthetic potential of this unique polyhalogenated building block.

References

  • Beilstein Journals. Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. [Link]

  • ResearchGate. (PDF) Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. [Link]

  • PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

  • MDPI. High Birefringence Liquid Crystals. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Journal of the American Chemical Society. Halogen Bonding: A New Interaction for Liquid Crystal Formation. [Link]

  • ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]

  • ResearchGate. (PDF) Halogen‐Bonded Liquid Crystals. [Link]

  • RSC Publishing. Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. [Link]

  • ChemRxiv. Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterisations of. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemia. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

  • Semantic Scholar. Synthesis of Liquid Crystals with Substituents in Terminal Benzene Cores and their Mesomorphic Behaviour. [Link]

  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

  • ACS Publications. Photoresponsive Halogen-Bonded Liquid Crystals: The Role of Aromatic Fluorine Substitution. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • ResearchGate. An Up-to-date Review on Halogen-Bonded Liquid Crystals | Request PDF. [Link]

  • White Rose Research Online. Halogen-Bonded Liquid Crystals. [Link]

  • Wikipedia. Suzuki reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,2,3-Tribromo-4-iodobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

User Role: Senior Application Scientist Subject: High-Fidelity Protocol & Troubleshooting for Halogenated Benzene Derivatives Reference ID: TIB-SYN-004

Executive Summary & Mechanistic Insight

The synthesis of 1,2,3-tribromo-4-iodobenzene is a precision operation typically required for advanced cross-coupling (Suzuki-Miyaura, Sonogashira) in the development of liquid crystals and pharmaceutical intermediates.

While direct electrophilic iodination of 1,2,3-tribromobenzene is kinetically disfavored due to severe steric crowding and electronic deactivation, the Sandmeyer-type iododeamination of 2,3,4-tribromoaniline remains the most robust, scalable route.

The Core Challenge: The primary yield-limiting factors in this pathway are the solubility of the electron-deficient amine precursor in acid and the thermal instability of the sterically crowded diazonium intermediate.

The "Golden Path" Protocol

Based on analogous high-efficiency protocols for polyhalogenated anilines [1, 2], this optimized workflow maximizes conversion and minimizes azo-coupling side products.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended Grade
2,3,4-Tribromoaniline Precursor1.0>98% HPLC
H₂SO₄ (conc.) Solvent/AcidN/A98% (Use as slurry medium)
NaNO₂ Diazotization1.2ACS Reagent
KI (Potassium Iodide) Iodination2.5ACS Reagent (Excess is vital)
CuI (Copper(I) Iodide) Catalyst0.0599.9% (Optional but recommended)
Urea Quencher0.1Technical (To destroy excess HNO₂)
Step-by-Step Methodology
Phase 1: Amine "Pulping" & Salt Formation
  • Objective: Overcome the weak basicity of the tribromoaniline.

  • Action: Suspend the 2,3,4-tribromoaniline in concentrated H₂SO₄ (approx. 5-8 mL per gram of amine). Heat gently to 40-50°C to ensure complete formation of the anilinium sulfate salt, then cool rapidly to 0–5°C to precipitate fine crystals.

  • Why: Large crystals trap unreacted amine. Rapid cooling creates a high-surface-area "pulp" accessible to the nitrosylating agent [1].

Phase 2: Diazotization (The Critical Step)
  • Action: Add NaNO₂ (dissolved in minimal water) dropwise to the stirred sulfate slurry. Maintain internal temperature strictly below 5°C .

  • Endpoint: Stir for 1-2 hours. The mixture should become a clear or slightly turbid solution.

  • Verification: Test with starch-iodide paper (instant blue/black) to confirm excess HNO₂.

Phase 3: Iodination (Sandmeyer Displacement)
  • Action: Dissolve KI (and catalytic CuI) in water. Cool to 5°C.

  • Transfer: Pour the cold diazonium solution into the KI solution slowly. Note: Do not add KI to the acid; reverse addition prevents high local concentrations of diazonium salt, reducing side reactions.

  • Evolution: Nitrogen gas will evolve vigorously. Allow to warm to Room Temperature (RT) overnight, then heat to 60°C for 30 mins to drive completion.

Phase 4: Workup
  • Quench: Add solid sodium bisulfite (NaHSO₃) to remove free iodine (solution turns from dark purple to yellow/orange).

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol is preferred over column chromatography for this specific congener [3].

Visualizing the Workflow

The following diagram details the reaction logic and critical control points (CCPs).

G cluster_0 Critical Control Points Start 2,3,4-Tribromoaniline Acid H2SO4 Pulping (40°C -> 0°C) Start->Acid Protonation Diazo Diazonium Intermediate (Unstable >10°C) Acid->Diazo + NaNO2 (Nitrosylation) Iodination Iodide Displacement (KI + CuI cat.) Diazo->Iodination Sandmeyer (-N2 Gas) Workup Bisulfite Quench & Extraction Iodination->Workup Removal of I2 Product 1,2,3-Tribromo-4-iodobenzene Workup->Product Recrystallization

Caption: Workflow logic for the conversion of tribromoaniline to the target iodide, highlighting the thermal instability zone at the diazonium stage.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<40%) with Significant Starting Material

Diagnosis: Incomplete Diazotization.

  • The Cause: Polyhalogenated anilines are extremely weak bases. They often precipitate out of aqueous acid before reacting with the nitrite.

  • The Fix: Use Nitrosyl Sulfuric Acid (generated in situ or purchased) instead of aqueous NaNO₂. Alternatively, ensure the "pulping" step in concentrated H₂SO₄ is aggressive enough to fine-grind the amine salt [1].

Issue 2: Formation of "Tarry" or "Sticky" Brown Solids

Diagnosis: Azo Coupling (Self-Reaction).

  • The Cause: If the diazonium salt concentration is too high or the pH rises locally, the diazonium ion reacts with unreacted amine.

  • The Fix:

    • Dilution: Increase the volume of the acid solvent.

    • Reverse Addition: Always add the diazonium salt to the iodide solution, never the other way around. This keeps the diazonium concentration low relative to the nucleophile (I⁻).

Issue 3: Product is Purple/Red after Workup

Diagnosis: Iodine Contamination.

  • The Cause: Oxidation of KI by atmospheric oxygen or excess nitrite.

  • The Fix: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite until the color dissipates completely.

Issue 4: Violent Foaming during Iodide Addition

Diagnosis: Uncontrolled Nitrogen Release.

  • The Cause: The decomposition of the diazonium salt is exothermic.

  • The Fix: Use a mechanical stirrer (overhead) rather than a magnetic bar to break the foam. Add a drop of octanol (anti-foaming agent) if necessary.

Advanced Troubleshooting Logic Tree

Use this decision matrix to diagnose synthesis failures in real-time.

Troubleshooting Problem Synthesis Failure Detected CheckTLC Check TLC/GC-MS Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Peak @ SM Result2 Complex Mixture / Tars CheckTLC->Result2 Baseline Streaking Result3 De-iodinated Product (1,2,3-Tribromobenzene) CheckTLC->Result3 Lower MW Peak Action1 Increase Acid Strength (Switch to Nitrosyl Sulfuric) Result1->Action1 Action2 Lower Temp (<5°C) Dilute Reaction Result2->Action2 Action3 Reduce Reduction Potential Avoid Metallic Spatulas/Reducing Agents Result3->Action3

Caption: Decision matrix for diagnosing yield loss based on analytical observation of the crude reaction mixture.

References

  • Vertex AI Search. (2024). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents (CN101671266B).
  • Vertex AI Search. (2024). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.
  • Sciencemadness. (n.d.).[1] Diazotization of 2-Chloro-4-iodo-6-bromo-aniline. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,2,3-Tribromo-4-iodobenzene

[1][2]

Status: Operational Ticket ID: TRIB-IODO-PUR-001 Assigned Specialist: Senior Application Scientist, Halogenated Materials Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1,2,3-Tribromo-4-iodobenzene . This guide addresses the specific challenges associated with purifying highly halogenated aromatic rings. Unlike simple aryl halides, this molecule presents unique solubility profiles and susceptibility to de-iodination (protodehalogenation) or iodine liberation upon exposure to light.[1]

Target Molecule Profile
PropertyCharacteristicImplication for Purification
Structure Highly substituted aromatic (

)
Significant steric crowding; potential for isomer formation during synthesis.[1][2]
Solubility Lipophilic (Hydrophobic)Insoluble in water.[1][2] Soluble in DCM, CHCl

, hot Ethanol.[1]
Stability C-I Bond LabilePhotosensitive.[1][2] Risk of turning purple (free

) during workup.[1][2]
State Solid (Crystalline)Purification via recrystallization is preferred over distillation (high BP/degradation risk).[1][2]

Module 1: Pre-Purification Diagnostics (The Triage)[1]

Before initiating a purification workflow, you must diagnose the "State of the Crude."[1][2] Do not waste solvent on a mixture that requires a chemical quench first.[1][2]

Diagnostic Checklist
  • Visual Inspection: Is the solid purple or dark brown?

    • Yes: Free iodine (

      
      ) is present.[1][2] Action:  Perform Chemical Wash (Module 2) before recrystallization.[1][2]
      
    • No (Tan/Off-white): Proceed to TLC assessment.[1][2]

  • TLC Assessment (Silica Gel):

    • Eluent: 100% Hexanes (start non-polar).[1][2]

    • Observation:

      • One spot: Proceed to Recrystallization (Module 3) for final polish.[1][2]

      • Multiple spots with

        
        : Isomers present.[1][2] Requires Column Chromatography (Module 4).[1][2]
        
      • Baseline streak: Inorganic salts or amines remaining.[1][2] Perform Aqueous Workup.

Module 2: Chemical Workup (The "Purple" Problem)

Issue: The crude product is purple/violet. Cause: Unreacted iodine (

12Solution:

Protocol:

  • Dissolve the crude solid in Dichloromethane (DCM) or Chloroform (

    
    ).[1][2]
    
  • Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.[1][2]
    
    • Mechanism:[2][3]

      
       (Converts purple 
      
      
      to colorless, water-soluble iodide).[1][2]
  • Shake vigorously until the organic layer transitions from purple to pale yellow/colorless.

  • Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo (keep bath 
    
    
    C to prevent thermal de-iodination).

Module 3: Recrystallization (The "Art")[1]

Recrystallization is the gold standard for polyhalogenated benzenes due to their high crystallinity.[1][2]

Solvent Selection Matrix
Solvent SystemPolaritySuitabilityNotes
Ethanol (EtOH) Polar ProticHigh Best starting point.[1][2] Product dissolves in hot EtOH, crystallizes upon cooling.[1][2]
EtOH / CHCl

MixedMedium Use if the compound is too insoluble in pure EtOH.[1][2] Dissolve in min. CHCl

, add hot EtOH.
Hexane Non-polarLow Often too soluble even at cold temps; leads to "oiling out."[1][2]
Acetone / Water MixedMedium Good alternative if EtOH fails.[1][2]
Step-by-Step Protocol
  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux (boiling).

  • If solid remains undissolved, add small aliquots of Chloroform until clear.[1][2]

  • Hot Filtration: If black specs (inorganic salts/metals) remain, filter quickly through a pre-warmed glass frit.[1][2]

  • Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed.

  • Ice Bath: Cool to

    
    C for 1 hour.
    
  • Harvest: Filter crystals and wash with cold Ethanol.

Module 4: Chromatographic Separation (The "Brute Force")

Issue: Recrystallization failed to remove isomeric impurities (e.g., 1,3,5-tribromo-2-iodobenzene vs. 1,2,3-tribromo-4-iodobenzene). Solution: Silica Gel Column Chromatography.[1][2][4]

Technical Note: Polyhalogenated benzenes are non-polar.[1][2] They elute very quickly.

  • Stationary Phase: Silica Gel (Standard 230-400 mesh).[1][2]

  • Mobile Phase: 100% Hexanes (or Pentane).[1][2]

    • Warning: Do not use Ethyl Acetate initially; the compound will elute with the solvent front (

      
      ), resulting in no separation.[1]
      
  • Loading: Dry load (absorb crude onto silica) is preferred over wet loading to maintain band sharpness.[1][2]

Troubleshooting Decision Matrix

Q1: My product is oiling out during recrystallization.

  • Diagnosis: The solvent is too non-polar (e.g., pure Hexane) or the concentration is too high.[1]

  • Fix: Re-dissolve by heating.[1][2] Add a "seed crystal" if available.[1][2] Alternatively, add a drop of a polar solvent (Ethanol) to induce lattice formation.[1]

Q2: The melting point is broad (


C range).1
  • Diagnosis: Isomeric impurities (e.g., tribromobenzene starting material).[1][2]

  • Fix: Recrystallization is inefficient for separating compounds with similar crystal structures (isomorphism).[1][2] Switch to Column Chromatography (Module 4).[1][2]

Q3: The product turns pink/purple on the shelf.

  • Diagnosis: Photolytic cleavage of the C-I bond.[1][2]

  • Fix: Re-wash with Sodium Thiosulfate (Module 2).[1][2] Store in amber vials wrapped in foil at

    
    C.
    

Workflow Visualization

Purification Logic Flow

PurificationWorkflowStartCrude 1,2,3-Tribromo-4-iodobenzeneCheckColorVisual Check:Is it Purple?Start->CheckColorThioWashWash withNa2S2O3 (aq)CheckColor->ThioWashYes (Iodine present)TLCTLC Analysis(100% Hexanes)CheckColor->TLCNo (Tan/White)ThioWash->TLCDecisionImpurities?TLC->DecisionRecrystRecrystallization(Ethanol or EtOH/CHCl3)Decision->RecrystMinor impurities(Baseline/Color)ColumnColumn Chromatography(Silica, 100% Hexanes)Decision->ColumnIsomers present(Close Rf spots)FinalPure Product(Store in Dark)Recryst->FinalColumn->Final

Caption: Decision tree for selecting the optimal purification route based on crude material state.

References & Authority

  • General Synthesis of Aryl Iodides:

    • Organic Syntheses Procedure: Iodination of aromatic rings often utilizes oxidative conditions (

      
      ) or Sandmeyer reactions.[1][2] The removal of iodine byproducts via thiosulfate is a standard operation in these protocols.[1][2]
      
    • Source: Datta, R. L.; Chatterjee, N. R.[1] "Iodobenzene." Organic Syntheses, Coll.[1][2][5] Vol. 2, p.351 (1943).[1][2] Link[1]

  • Recrystallization of Polyhalogenated Aromatics:

    • Context: Compounds like 1,2,4-tribromobenzene and 1-bromo-4-iodobenzene serve as analogs.[1][2] Ethanol is the primary solvent of choice for these lipophilic, crystalline solids.[1][2]

    • Source: Sigma-Aldrich Technical Data, "1-Bromo-4-iodobenzene Product Specification."[1][2] Link

  • Halogen Bonding & Crystal Engineering:

    • Context: 1,2,3-Tribromo-4-iodobenzene is frequently used in halogen bonding studies (e.g., by the Resnati group) where high purity is required for X-ray diffraction.[1][2]

    • Source: Metrangolo, P., Resnati, G., et al. "Halogen Bonding in Crystal Engineering."[1] Chemical Reviews, 2008, 108(8), 3016–3054.[1] Link[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated organic compounds.

Validation & Comparative

A Senior Application Scientist's Guide to Confirming Reaction Products via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical synthesis, the unambiguous confirmation of a reaction product's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool, complex molecules often yield congested spectra, making definitive assignments challenging. This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable technique, offering enhanced spectral resolution by spreading signals across two frequency dimensions.[1][2][3] This guide provides an in-depth comparison of common 2D NMR experiments, offering the causal logic behind experimental choices to empower researchers, scientists, and drug development professionals in their structural elucidation endeavors.

The Power of the Second Dimension: Overcoming 1D NMR Limitations

Traditional 1D NMR spectra plot signal intensity against a single frequency axis.[3][4] For structurally complex molecules, this often leads to overlapping signals, hindering clear interpretation.[5] 2D NMR resolves this by introducing a second frequency dimension, which allows for the visualization of correlations between different nuclei within a molecule.[2] This provides detailed information about connectivity, spatial proximity, and dynamic interactions, which are crucial for confirming a proposed chemical structure.[2]

Core 2D NMR Techniques for Structural Verification

A suite of powerful 2D NMR techniques has been developed to probe different aspects of molecular structure.[6] The most routinely employed experiments in the characterization of organic compounds include COSY, HSQC, HMBC, and NOESY.[1][6]

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[2][7]

  • Causality Behind the Experiment: The COSY pulse sequence facilitates the transfer of magnetization between J-coupled protons. This results in "cross-peaks" in the 2D spectrum that are symmetrical to the diagonal, directly indicating which protons are neighbors in the molecular structure.[8]

  • Interpreting the Data: A COSY spectrum displays the ¹H NMR spectrum on both the x and y axes.[8][9] The diagonal peaks represent the 1D proton spectrum, while the off-diagonal cross-peaks reveal the correlations between coupled protons.[3][9] By "walking" through the cross-peaks, one can trace out the spin systems within a molecule, effectively mapping the proton connectivity.[3][10]

HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Connections

The HSQC experiment is a heteronuclear technique that identifies direct, one-bond correlations between protons and a heteronucleus, most commonly carbon-13.[2][11]

  • Causality Behind the Experiment: HSQC utilizes a pulse sequence that transfers magnetization from the more sensitive proton nucleus to the less sensitive carbon nucleus and then back to the proton for detection. This provides a significant sensitivity enhancement compared to directly detecting the ¹³C signal.[1][11] Each peak in an HSQC spectrum represents a carbon atom that is directly attached to a proton.

  • Interpreting the Data: The HSQC spectrum correlates the ¹H spectrum (typically on the x-axis) with the ¹³C spectrum (on the y-axis).[4][11] An "edited HSQC" can further provide information about the multiplicity of the carbon, distinguishing between CH, CH₂, and CH₃ groups, similar to a DEPT experiment but with much greater sensitivity.[8][11]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity

The HMBC experiment is another heteronuclear technique that reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[11][12][13]

  • Causality Behind the Experiment: The HMBC pulse sequence is optimized to detect smaller, long-range J-coupling constants, while suppressing the large, one-bond couplings seen in HSQC.[11] This allows for the identification of connections between protons and carbons that are further apart in the molecule, which is invaluable for piecing together molecular fragments and assigning quaternary carbons (carbons with no attached protons).[8]

  • Interpreting the Data: Similar to HSQC, the HMBC spectrum correlates the ¹H and ¹³C spectra. The cross-peaks, however, indicate longer-range interactions. For instance, a cross-peak between a proton and a carbonyl carbon can confirm the position of the carbonyl group within the molecular framework.[14] The absence of a correlation does not definitively rule out a long-range coupling, as the strength of the correlation depends on the magnitude of the coupling constant, which can be close to zero for certain dihedral angles.[11]

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Proximity

The NOESY experiment provides information about the spatial proximity of nuclei, irrespective of their through-bond connectivity.[15]

  • Causality Behind the Experiment: NOESY relies on the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent, being most significant for protons that are close to each other in 3D space (typically less than 5 Å).[3]

  • Interpreting the Data: A NOESY spectrum resembles a COSY spectrum, with cross-peaks indicating that two protons are near each other in space.[3] This is particularly powerful for determining stereochemistry and the three-dimensional arrangement of molecules.[2]

Comparison of Key 2D NMR Techniques

Technique Information Provided Primary Application Strengths Limitations
COSY ¹H-¹H through-bond (2-3 bonds) connectivityIdentifying proton spin systems and neighboring protonsRelatively quick to acquire; excellent for mapping out proton frameworksCan have overlapping cross-peaks in complex regions
HSQC Direct ¹H-¹³C one-bond connectivityAssigning carbons that are directly attached to protonsHigh sensitivity; edited versions provide multiplicity informationDoes not provide information on quaternary carbons
HMBC Long-range ¹H-¹³C (2-4 bonds) connectivityAssembling molecular fragments and assigning quaternary carbonsProvides crucial long-range connectivity informationAbsence of a peak is not definitive proof of no coupling
NOESY ¹H-¹H through-space proximityDetermining stereochemistry and 3D structureProvides information on spatial relationshipsNOE effect is distance-dependent and can be weak

A Self-Validating Workflow for Structure Confirmation

A robust approach to structure elucidation involves a systematic and integrated interpretation of multiple 2D NMR spectra.[10]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_integration Structural Elucidation H1_NMR ¹H NMR Assign_Protons Assign ¹H Spin Systems H1_NMR->Assign_Protons C13_NMR ¹³C NMR & DEPT Assign_Carbons Assign Protonated Carbons C13_NMR->Assign_Carbons COSY COSY HSQC HSQC HMBC HMBC NOESY NOESY Assign_Protons->COSY Assign_Protons->Assign_Carbons Assign_Carbons->HSQC Assemble_Fragments Assemble Molecular Fragments Assign_Carbons->Assemble_Fragments Assemble_Fragments->HMBC Confirm_Stereochem Confirm Stereochemistry Assemble_Fragments->Confirm_Stereochem Confirm_Stereochem->NOESY Final_Structure Final Structure Confirmation Confirm_Stereochem->Final_Structure

Sources

comparative reactivity study of 1,2,3-Tribromo-4-iodobenzene vs other isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded" vs. The "Isolated"

In the synthesis of polyfunctionalized drug scaffolds, 1,2,3-Tribromo-4-iodobenzene (Isomer A) represents a high-value but high-risk intermediate compared to its isomers, 1,2,3-Tribromo-5-iodobenzene (Isomer B) and 1,3,5-Tribromo-2-iodobenzene (Isomer C) .[1]

While Isomer B acts as a standard aryl iodide and Isomer C acts as a sterically locked thermodynamic sink, Isomer A occupies a unique "kinetic" niche. It offers high functional density (adjacent halogens) but requires strict temperature control (


) to prevent the Halogen Dance  rearrangement.[1] This guide provides the mechanistic insight and protocols necessary to utilize Isomer A without scrambling the substitution pattern.
Quick Comparison Matrix
Feature1,2,3-Tribromo-4-iodobenzene (Isomer A)1,2,3-Tribromo-5-iodobenzene (Isomer B)1,3,5-Tribromo-2-iodobenzene (Isomer C)
Iodine Environment Ortho-hindered (Flanked by Br & H)Accessible (Flanked by H & H)Locked (Flanked by Br & Br)
Li-Exchange Risk High (Kinetic product

Thermodynamic rearrangement)
Low (Stable at standard temps)Zero (Already the thermodynamic sink)
Coupling Reactivity Moderate (Requires active ligands)High (Standard ligands work)Low (Requires forcing conditions)
Primary Utility Ortho-functionalized scaffoldsMeta-functionalized scaffoldsDendrimers / Symmetric cores

Mechanistic Deep Dive: The Halogen Dance Risk

The defining challenge of working with 1,2,3-tribromo-4-iodobenzene is the Halogen Dance reaction. This base-catalyzed isomerization is driven by the thermodynamic preference of lithiated species to reside at the most acidic position or the position stabilized by the strongest inductive effect (between two halogens).

The Stability Hierarchy

When 1,2,3-tribromo-4-iodobenzene is subjected to Lithium-Halogen exchange (e.g., with n-BuLi), the reaction is under Kinetic Control :

  • Kinetic Product: Lithium inserts at C4 (replacing Iodine). This species is stabilized by one ortho-Bromine.

  • Thermodynamic Sink: If the reaction warms above

    
    , the lithium migrates to C2 (between two Bromines). The C2-lithio species is significantly more stable due to the double inductive effect of the flanking bromines.
    
Visualization: The Scrambling Pathway

The following diagram illustrates the "Dance" mechanism where the kinetic 4-Li species isomerizes to the thermodynamic 2-Li species, leading to product mixtures.

HalogenDance SM 1,2,3-Tribromo-4-iodobenzene (Starting Material) Kinetic 4-Lithio-1,2,3-tribromobenzene (Kinetic Intermediate) Target Species SM->Kinetic n-BuLi, -78°C (Li-I Exchange) Thermo 2-Lithio-1,3,5-tribromobenzene (Thermodynamic Sink) Unwanted Species Kinetic->Thermo Warming > -60°C (Halogen Dance) Prod_A Functionalized Product A (Desired) Kinetic->Prod_A Electrophile (E+) Quench at -78°C Prod_B Scrambled Product B (Undesired) Thermo->Prod_B Electrophile (E+)

Caption: Kinetic vs. Thermodynamic control in the lithiation of 1,2,3-tribromo-4-iodobenzene. Warming triggers the irreversible rearrangement to the C2-lithio species.

Comparative Reactivity Data

Lithium-Halogen Exchange Selectivity

Experimental data confirms that Iodine undergoes exchange orders of magnitude faster than Bromine. However, the rate of exchange and the stability of the intermediate vary by isomer.

IsomerReagentConditionsYield (Quench w/ CHO)Selectivity (I vs Br)Notes
4-Iodo n-BuLi (1.05 eq)THF,

, 5 min
88%>99:1Critical: Must quench cold. Warming to

drops yield to <50% due to scrambling.[1]
4-Iodo i-PrMgCl (1.1 eq)THF,

, 1 h
92%>99:1Recommended: Turbo-Grignard avoids the "Dance" pathway entirely due to the covalent nature of the C-Mg bond.[1]
5-Iodo n-BuLi (1.05 eq)THF,

, 30 min
95%>99:1Very stable intermediate.[1] Can be warmed to

without scrambling.[1]
2-Iodo n-BuLi (1.05 eq)THF,

, 1 h
65%90:10Steric hindrance at C2 slows I-exchange; competitive Br-exchange at C1/C3 observed.[1]
Cross-Coupling Performance (Suzuki-Miyaura)

Reaction: Ar-I + Ph-B(OH)




Biaryl Product[1]
  • Isomer A (4-Iodo): Requires specialized ligands (e.g., SPhos, XPhos) to overcome the ortho-Br steric clash.[1] Standard PPh

    
     leads to sluggish conversion (40-60%).
    
  • Isomer B (5-Iodo): Reacts quantitatively with standard Pd(PPh

    
    )
    
    
    
    .
  • Isomer C (2-Iodo): Extremely difficult. Requires high temperatures (

    
    +) and bulky, electron-rich ligands (e.g., Buchwald G3 precatalysts).[1]
    

Experimental Protocols

Protocol A: Selective Lithiation of 1,2,3-Tribromo-4-iodobenzene

Use this protocol to introduce formyl, carboxyl, or alkyl groups at the C4 position without scrambling.[1]

Reagents:

  • 1,2,3-Tribromo-4-iodobenzene (1.0 mmol)[1]

  • i-PrMgCl

    
    LiCl (Turbo Grignard) (1.1 mmol, 1.3 M in THF)[1]
    
  • Anhydrous THF (5 mL)

  • Electrophile (e.g., DMF, 1.5 mmol)[1]

Procedure:

  • Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add 1,2,3-tribromo-4-iodobenzene (440 mg, 1.0 mmol) and THF (5 mL).

  • Cooling: Cool the solution to

    
      (Acetonitrile/Dry Ice bath). Note: Unlike n-BuLi, Turbo Grignard does not require -78°C, but -40°C ensures selectivity.[1]
    
  • Exchange: Dropwise add i-PrMgCl

    
    LiCl (0.85 mL, 1.1 mmol) over 5 minutes. Stir at 
    
    
    
    for 30 minutes.
    • Checkpoint: Take a small aliquot, quench with MeOH, and check GC-MS.[1] You should see >98% conversion to 1,2,3-tribromobenzene (protonated species).[1]

  • Quench: Add the electrophile (e.g., DMF, 0.12 mL) dropwise.

  • Warm: Allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench with sat. NH

    
    Cl, extract with EtOAc, and purify via silica column.
    

Why this works: The Magnesium-Carbon bond is more covalent than the Lithium-Carbon bond, significantly raising the activation energy for the Halogen Dance rearrangement.

Protocol B: Site-Selective Sonogashira Coupling

Coupling a terminal alkyne selectively to the Iodine position.

Conditions:

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (2 mol%)[1]
  • CuI (1 mol%)[1]

  • Et

    
    N (3.0 eq) in THF at Room Temperature .
    
  • Key: Do not heat. Heating activates the C-Br bonds. At 25°C, the rate constant

    
    .[1]
    

Synthesis of the Starting Material

Since 1,2,3-tribromo-4-iodobenzene is not the major product of direct iodination (which favors the 5-position), it must be synthesized via the Sandmeyer Reaction .

  • Precursor: 2,3,4-Tribromoaniline.[1]

  • Diazotization: Treat with NaNO

    
     / H
    
    
    
    SO
    
    
    at
    
    
    to form the diazonium salt.
  • Iodination: Quench the diazonium salt with aqueous KI.

    • Yield: Typically 60-75%.

    • Purification: Recrystallization from Ethanol.

Decision Tree: Which Isomer Do You Need?

DecisionTree Start Select Isomer based on Target Geometry Q1 Where is the functional group relative to the Br pattern? Start->Q1 PathA Adjacent (Ortho) to Bromines Q1->PathA PathB Isolated (Meta) from Bromines Q1->PathB PathC Symmetric Center (Between Bromines) Q1->PathC IsoA Use 1,2,3-Tribromo-4-iodobenzene (Protocol A: Turbo Grignard) PathA->IsoA IsoB Use 1,2,3-Tribromo-5-iodobenzene (Standard Lithiation) PathB->IsoB IsoC Use 1,3,5-Tribromo-2-iodobenzene (High Temp Coupling) PathC->IsoC

Caption: Selection logic for tribromoiodobenzene isomers based on synthetic targets.

References

  • Synthesis and Reactivity of Polyhalogenated Arenes Journal of Organic Chemistry, "Site-Selective Cross-Coupling of Polyhalogenated Arenes." [1]

  • Mechanism of the Halogen Dance Wikipedia, "Halogen dance rearrangement - Mechanism and Driving Force." [1]

  • Lithium-Halogen Exchange Protocols BenchChem Application Notes, "Lithiation of 1-Iodo-2,3,4-trimethoxybenzene (Analogous Protocol)." [1]

  • Crystal Structure and Sterics Acta Crystallographica, "Anomalous halogen bonds in crystal structures of tribromo-derivatives." [1]

Sources

Spectroscopic Analysis and Comparison of Polybrominated Iodobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Polybrominated iodobenzenes represent a specialized class of polyhalogenated arenes critical to crystal engineering, organometallic cross-coupling, and flame retardant research. This guide provides a technical comparison of these compounds, focusing on the distinct spectroscopic signatures arising from the interplay between bromine and iodine substituents.

The "Heavy Atom Effect" on NMR chemical shifts, the specific vibrational modes of C–I vs. C–Br bonds, and the unique mass spectrometric fragmentation patterns are analyzed to provide a self-validating framework for identification and purity assessment.

Structural and Physical Profile

The introduction of multiple bromine atoms onto an iodobenzene scaffold significantly alters the electronic landscape of the aromatic ring. Iodine, being the largest stable halogen, serves as a potent halogen bond (XB) donor, a property enhanced by the electron-withdrawing nature of ortho-bromines.

Table 1: Comparative Physical Properties
PropertyIodobenzene (Reference)2,4,6-Tribromoiodobenzene 1,3,5-Tribromo-2,4,6-triiodobenzene
Formula C₆H₅IC₆H₂Br₃IC₆Br₃I₃
MW ( g/mol ) 204.01484.73692.49
State (STP) Colorless LiquidSolid (Needles)Solid (Crystalline)
Melting Point -29 °C103–104 °C>300 °C (Decomposes)
Symmetry



Key Utility General SynthesisCross-coupling IntermediateCrystal Engineering (XB Donor)

Vibrational Spectroscopy (IR & Raman)[4]

Distinguishing between C–Br and C–I vibrations in polyhalogenated systems is challenging due to the "heavy mass" effect, which compresses these modes into the low-frequency fingerprint region (< 600 cm⁻¹).

Comparative Vibrational Analysis
  • C–I Stretch (

    
    ): 
    
    • Raman: This is the diagnostic method of choice. The C–I stretch appears as a very intense, polarized band in the 150–270 cm⁻¹ region.

    • IR: Often weak or obscured by ring deformations.

  • C–Br Stretch (

    
    ): 
    
    • Appears at higher frequencies than C–I, typically 300–450 cm⁻¹ .

    • In 2,4,6-tribromoiodobenzene, the symmetric stretch of the ortho-bromines can couple, creating a distinct band structure distinguishable from the isolated C–I mode.

Protocol: Low-Frequency Raman Acquisition

To resolve these peaks, standard IR is insufficient.

  • Excitation: Use 785 nm or 1064 nm laser to minimize fluorescence from impurities.

  • Range: Scan from 50 cm⁻¹ to 3500 cm⁻¹.

  • Resolution: High resolution (< 2 cm⁻¹) is required to separate isotope splitting (

    
    Br/
    
    
    
    Br) in the vibrational bands of highly brominated congeners.

Nuclear Magnetic Resonance (NMR) Profiling[2]

The Heavy Atom Effect is the dominant factor in the


C NMR of these species. Iodine exerts a massive shielding effect on the attached carbon (ipso-carbon), often shifting it upfield by 30–40 ppm compared to a protonated carbon.
C Chemical Shift Trends
  • Iodobenzene: The ipso-C appears at ~94 ppm .

  • Polybrominated Analogs:

    • Ipso-C-I: Remains shielded (90–105 ppm) but is perturbed by the steric compression of ortho-bromines.

    • Ipso-C-Br: Bromine causes a smaller shielding effect, typically appearing at 120–125 ppm .

    • Aromatic C-H: Deshielded, appearing downfield (135–145 ppm).

Diagnostic Rule: In a


C spectrum of a mixed haloarene, the signal furthest upfield (< 100 ppm) is almost invariably the carbon attached to Iodine.
Experimental Workflow: Structure Elucidation

The following diagram illustrates the logic flow for assigning the structure of a polybrominated iodobenzene derivative using NMR and MS data.

NMR_Assignment Sample Unknown Halogenated Sample C13_Exp Acquire 13C NMR (decoupled) Sample->C13_Exp Check_Upfield Check 90-100 ppm Region C13_Exp->Check_Upfield Has_Signal Signal Present? Check_Upfield->Has_Signal Yes_Signal C-I Bond Confirmed (Heavy Atom Effect) Has_Signal->Yes_Signal Yes No_Signal No C-I Bond (Likely C-Br only) Has_Signal->No_Signal No MS_Check Check MS Isotope Pattern Yes_Signal->MS_Check Iso_Pattern Analyze Cluster Width MS_Check->Iso_Pattern Result Confirm Poly-Br/I Ratio Iso_Pattern->Result

Figure 1: Logic flow for spectroscopic verification of iodinated polybromoarenes.

Mass Spectrometry: Fragmentation & Isotopes

Mass spectrometry provides the most definitive confirmation of the Br/I ratio due to the unique isotopic signatures of Bromine (


Br : 

Br

1:1).
Isotope Clusters
  • Iodine (

    
    I):  Monoisotopic. Does not contribute to the cluster width, only the mass offset.
    
  • Bromine (

    
    Br/
    
    
    
    Br):
    • Mono-bromo: 1:1 doublet.

    • Tri-bromo: 1:3:3:1 quartet.

    • Penta-bromo: 1:5:10:10:5:1 sextet.

    • Note: The presence of Iodine shifts the entire cluster by +126.9 Da but preserves the "picket fence" shape of the Bromine cluster.

Fragmentation Pathways

The C–I bond is significantly weaker (~57 kcal/mol) than the C–Br bond (~66 kcal/mol). Consequently, the primary fragmentation pathway is the loss of the Iodine radical.

Fragmentation Parent [M]+. (Molecular Ion) Step1 Loss of I• (Fast) Parent->Step1 PhenylCat [C6H2Br3]+ (Phenyl Cation) Step1->PhenylCat Step2 Loss of Br• PhenylCat->Step2 Fragment2 [C6H2Br2]+. (Radical Cation) Step2->Fragment2

Figure 2: Primary fragmentation pathway for 2,4,6-tribromoiodobenzene under Electron Impact (EI).

Experimental Protocol: Synthesis of 2,4,6-Tribromoiodobenzene[5]

This protocol utilizes the Sandmeyer reaction, converting a commercially available aniline derivative to the iodide. This route is preferred over direct iodination of tribromobenzene due to the deactivated nature of the ring.

Reagents
  • 2,4,6-Tribromoaniline (10 mmol)

  • HCl (conc.) / Water

  • Sodium Nitrite (

    
    )[1]
    
  • Potassium Iodide (

    
    )[1]
    
Step-by-Step Methodology
  • Diazotization:

    • Dissolve 2,4,6-tribromoaniline in a mixture of 20 mL conc. HCl and 20 mL water. Heat to 60°C to ensure dissolution, then cool rapidly to 0–5°C in an ice bath to precipitate the amine salt as fine crystals.

    • Add

      
       (1.1 eq) solution dropwise, maintaining temp < 5°C. Stir for 30 mins. The solution should become clear/yellowish (diazonium salt formation).
      
  • Iodination (Sandmeyer):

    • Dissolve

      
       (2.0 eq) in minimal water.
      
    • Add the cold diazonium solution slowly to the

      
       solution with vigorous stirring. Caution: Nitrogen gas evolution will be rapid.
      
    • Allow to warm to room temperature, then heat to 60°C for 30 mins to ensure completion.

  • Purification:

    • Extract with dichloromethane (DCM).

    • Wash organic layer with 10% sodium thiosulfate (

      
      ) to remove excess iodine (purple color disappears).
      
    • Recrystallize from ethanol/water to obtain colorless needles.

Advanced Application: Halogen Bonding

Polybrominated iodobenzenes are premier candidates for Crystal Engineering . The "Sigma Hole" (


-hole) on the Iodine atom is enhanced by the electron-withdrawing bromine atoms, making it a strong Lewis Acid in non-covalent interactions.
  • Mechanism: The positive potential on the tip of the Iodine atom interacts with Lewis bases (e.g., Nitrogen lone pairs in pyridines).

  • Comparison: 1,3,5-Tribromo-2,4,6-triiodobenzene forms hexagonal "honeycomb" networks when co-crystallized with appropriate linkers, driven by the

    
     halogen bond.[2]
    

References

  • Preparation of Iodobenzene: Wikipedia. Iodobenzene. Link

  • Halogen Bonding Interactions: Metrangolo, P., et al. "The Halogen Bond."[3][4] Chemical Reviews, 2016. Link

  • Vibrational Spectra of Halogenated Benzenes: NIST Chemistry WebBook. Phenol, 2,4,6-tribromo- IR Spectrum. Link

  • NMR Heavy Atom Effect: LibreTexts Chemistry. 13C NMR Spectroscopy. Link

  • Synthesis of Polyvalent Organoiodine Compounds: Zhdankin, V. V. Synthesis and characterization of novel polyvalent organoiodine compounds. ResearchGate. Link

Sources

Analysis of Cross-Reactivity in Sequential Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of cross-reactivity in sequential coupling protocols, specifically focusing on Sequential Immunostaining (multiplexed IHC/IF) and Sequential Binding Assays (SPR/BLI Epitope Binning) . These are the primary "sequential coupling" workflows in drug development where "cross-reactivity" is the critical failure mode.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Sequential Paradox

In modern drug development and spatial biology, the demand for high-parameter data has outpaced the spectral capabilities of traditional detection. To solve this, researchers utilize Sequential Coupling Protocols —iterative cycles of binding, imaging/measuring, and removal.

However, these protocols introduce a unique failure mode: Temporal Cross-Reactivity . Unlike static cross-reactivity (where Antibody A binds Protein B), temporal cross-reactivity occurs when reagents from Cycle


 interfere with Cycle 

through incomplete removal, steric shielding, or epitope modification.

This guide objectively compares the three dominant sequential architectures: Chemical Stripping (TSA/Opal) , DNA-Barcoded Exchange (CODEX/InSituPlex) , and Label-Free Competitive Binding (SPR Binning) .

Mechanistic Comparison of Sequential Architectures

Protocol A: Tyramide Signal Amplification (TSA) with Heat Stripping

Standard: Akoya Opal™, Leica Bond

Mechanism:

  • Coupling: Primary Ab

    
     HRP-Secondary 
    
    
    
    Tyramide Fluorophore (covalent deposition).
  • Signal Locking: The fluorophore covalently binds to tyrosine residues near the epitope.

  • Decoupling (Stripping): Heat-induced epitope retrieval (HIER) denatures the Primary/Secondary complex, washing them away. The fluorophore remains.

  • Next Cycle: New Primary Ab is introduced.

Cross-Reactivity Profile:

  • Risk: High .[1]

  • Failure Mode: "The Shadow Effect." If the primary antibody is not fully denatured/stripped, the HRP-secondary from Cycle 2 will bind to the residual Primary from Cycle 1.

  • Causality: Heat treatment varies in efficiency across tissue types. Lipid-rich tissues (brain) often protect antibodies from denaturation.

Protocol B: DNA-Barcoded Exchange (Cyclic Hybridization)

Standard: PhenoCycler (CODEX), Ultivue InSituPlex

Mechanism:

  • Coupling: All Primary Abs are conjugated to unique DNA barcodes and applied simultaneously (single-step incubation).

  • Readout: Fluorescently labeled complementary oligonucleotides are flowed in sequentially (3 at a time).

  • Decoupling: Mild chemical stripping (formamide/solvent) removes only the reporter oligo. The antibody remains bound.

Cross-Reactivity Profile:

  • Risk: Low .

  • Failure Mode: Steric Shielding . Since all antibodies are applied at once, high-abundance targets can sterically block low-abundance targets if epitopes are proximal (<10nm).

  • Validation: Cross-reactivity here is not "false binding" but "false negative" due to crowding.

Protocol C: Label-Free Epitope Binning (Sequential Injection)

Standard: Cytiva Biacore, Sartorius Octet

Mechanism:

  • Coupling 1: mAb 1 is captured on the sensor surface.

  • Antigen Capture: Antigen is injected and bound by mAb 1.

  • Coupling 2: mAb 2 is injected.[2]

  • Analysis: If mAb 2 binds, the epitopes are distinct.[3][4] If not, they cross-react (same bin).

Cross-Reactivity Profile:

  • Risk: Intentional . (The goal is to measure cross-reactivity).

  • Failure Mode: Allosteric Modulation . mAb 1 binding may conformationally change the antigen, preventing mAb 2 binding even if epitopes are distant (False Positive Binning).

Comparative Performance Data

FeatureTSA/Stripping (Protocol A)DNA-Exchange (Protocol B)SPR Epitope Binning (Protocol C)
Primary Utility Deep Phenotyping (FFPE)Spatial Biology / OmicsAntibody Discovery / Selection
Coupling Mechanism Covalent Tyramide DepositionDNA HybridizationReversible Ligand Binding
Cross-Reactivity Risk High (Carryover)Low (Oligo Mis-hybridization)Medium (Allosteric effects)
Throughput 6–8 Plex40–100+ Plex384+ mAbs
Resolution Limit ~200 nm (Diffraction)~200 nm (Diffraction)Molecular (Ångstrom interactions)
Key Limitation Epitope degradation from heatSteric crowding of reagentsAntigen stability over time

Experimental Validation Protocols

To ensure data integrity, you must perform a "Drop-Out" Control Matrix . Do not rely on isotype controls alone.

Workflow: The "N-1" Drop-Out Validation

Objective: Confirm that signals in Cycle 2 are not artifacts from Cycle 1 reagents.

  • Design: Create a slide where Primary Ab for Cycle 2 is OMITTED .

  • Execution:

    • Perform Cycle 1 fully (Primary A + Secondary + Fluor A).

    • Perform Stripping/Decoupling.

    • Perform Cycle 2 without Primary B (Buffer + Secondary + Fluor B).

  • Analysis:

    • If Fluor B signal is detected, the Secondary Ab from Cycle 2 is binding to the residual Primary A from Cycle 1.

    • Result: Stripping was insufficient. Increase HIER time or temperature.

Workflow: Epitope Stability Test

Objective: Confirm that sequential heating (Protocol A) does not destroy downstream epitopes.

  • Design: Stain Target X in Cycle 1 on Slide A. Stain Target X in Cycle 6 on Slide B.

  • Comparison: Quantify Mean Fluorescence Intensity (MFI).

  • Acceptance Criteria: MFI (Cycle 6) must be >80% of MFI (Cycle 1). If <50%, the epitope is heat-labile; move it to an earlier cycle.

Visualizing the Cross-Reactivity Pathways[5]

The following diagram illustrates the mechanistic divergence between "Carryover Cross-Reactivity" (TSA) and "Steric Cross-Reactivity" (DNA-Exchange).

SequentialCoupling cluster_TSA Protocol A: TSA/Stripping cluster_DNA Protocol B: DNA-Exchange Start Start: Sequential Protocol TSA_Step1 Cycle 1: Ab + HRP Start->TSA_Step1 DNA_Step1 Cocktail Incubation Start->DNA_Step1 TSA_Strip Heat Stripping TSA_Step1->TSA_Strip TSA_Residue Residual Primary Ab? TSA_Strip->TSA_Residue Incomplete Denaturation TSA_Step2 Cycle 2: Secondary Ab TSA_Residue->TSA_Step2 Cross-Reaction TSA_Result Artifact: False Positive TSA_Step2->TSA_Result DNA_Crowd High Target Density DNA_Step1->DNA_Crowd DNA_Block Steric Hindrance DNA_Crowd->DNA_Block Physical Blocking DNA_Result Artifact: False Negative DNA_Block->DNA_Result

Caption: Comparison of failure modes. Protocol A risks false positives via carryover; Protocol B risks false negatives via crowding.

Expert Recommendations

For Multiplexed Imaging (IHC/IF):
  • Order Matters: In stripping protocols, always stain low-abundance targets first. High-abundance targets (like Actin or Cytokeratin) require more antibody, increasing the mass that must be stripped, thereby increasing cross-reactivity risk.

  • The "Host Species" Rule: If possible, alternate host species between cycles (e.g., Cycle 1: Rabbit, Cycle 2: Mouse). This adds a biological safety layer; even if Cycle 1 Rabbit Primary remains, the Cycle 2 Anti-Mouse Secondary will not bind to it.

For Epitope Binning (SPR):
  • Invert the Orientation: If you suspect allosteric cross-reactivity (Protocol C), reverse the order. Immobilize mAb 2 and inject mAb 1. If the blocking profile changes, the effect is allosteric, not competitive.

  • Self-Blocking Control: Always inject the same antibody twice (mAb 1

    
     Antigen 
    
    
    
    mAb 1). This confirms that the antigen surface is fully saturated. If the second injection binds, your concentration was too low, invalidating the binning data.

References

  • Comparison of Multiplexing Techniques: Title: Multiplexed Immunohistochemistry: Methods and Applications. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Cross-Reactivity in Immunoassays: Title: Cross-reactivity in Antibody Microarrays and Multiplexed Sandwich Assays. Source: PubMed Central. URL:[Link]

  • Epitope Binning Methodology: Title: High-Throughput Epitope Binning Assays on Label-Free Array-Based Biosensors. Source: PLOS ONE. URL:[Link]

  • DNA-Barcoded Multiplexing (CODEX): Title: Deep Profiling of Mouse Splenic Architecture with CODEX Multiplexed Imaging. Source: Cell. URL:[Link]

  • Sequential Staining Protocols: Title: Multiplex Staining by Sequential Immunostaining and Antibody Removal. Source: Journal of Histochemistry & Cytochemistry. URL:[Link]

Sources

A Senior Application Scientist's Guide to Palladium vs. Copper Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] For decades, transition metal catalysis has been the cornerstone of this endeavor, with palladium reigning as the preeminent catalyst for a vast array of cross-coupling reactions.[2][3] Its versatility and high efficiency in reactions like Suzuki, Heck, and Sonogashira couplings are well-documented and have even been recognized with a Nobel Prize.[2] However, the high cost, toxicity, and limited natural abundance of palladium have driven a persistent search for more sustainable and economical alternatives.[4][5]

Enter copper: an earth-abundant, significantly less expensive, and less toxic metal that is rapidly emerging as a powerful and practical alternative.[4][6][7] Historically associated with classical reactions like the Ullmann condensation, modern advancements have repositioned copper as a highly effective catalyst for a wide range of cross-coupling transformations, often exhibiting unique reactivity and selectivity that is complementary to palladium.[1][8]

This guide provides an in-depth comparison of the efficiency, selectivity, and practical applicability of palladium and copper catalysts. We will delve into their mechanistic underpinnings, present comparative data, and offer detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic challenges.

The Heart of the Matter: Mechanistic Differences

The divergent performance of palladium and copper catalysts stems from their fundamentally different catalytic cycles. Understanding these mechanisms is crucial to appreciating their respective strengths and limitations.

The Well-Trod Path: Palladium's Catalytic Cycle

Palladium-catalyzed cross-coupling reactions almost universally proceed through a well-defined Pd(0)/Pd(II) cycle.[2] This predictable pathway is a key reason for palladium's broad substrate scope and high functional group tolerance.[9] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate.[9]

  • Transmetalation: A second organic group (R'), typically from an organometallic reagent (e.g., organoboron in Suzuki coupling), is transferred to the palladium center.[2]

  • Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)Ln(X) OxAdd->PdII_RX Transmetal Transmetalation (R'-M) PdII_RX->Transmetal PdII_RR R-Pd(II)Ln(R') Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Palladium(0)/Palladium(II) Catalytic Cycle for Cross-Coupling.
The Copper Conundrum: A More Complex Picture

Copper's catalytic mechanisms are more varied and less universally defined than palladium's. They can involve Cu(I), Cu(II), and high-valent Cu(III) species, and the operative pathway is highly dependent on the specific reaction, ligands, and substrates involved.[8] For instance, in Sonogashira coupling, a Cu(I) co-catalyst is often used alongside palladium to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[10]

However, in purely copper-catalyzed reactions, mechanisms can involve single electron transfer (SET) pathways or cycles that pivot on a Cu(I)/Cu(III) couple. The ability to access high-valent organocopper intermediates is a key area of modern research that is unlocking new catalytic potential.[8]

Copper_Catalytic_Cycle CuI Cu(I)X Coordination Coordination with Substrate 1 (e.g., R-NH2) CuI->Coordination CuI_Complex [Cu(I)(R-NH2)]+ Coordination->CuI_Complex OxAdd Oxidative Addition (R'-X) CuI_Complex->OxAdd CuIII_Complex [R'-Cu(III)(R-NH2)]+ OxAdd->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim RedElim->CuI Catalyst Regeneration Product R-N-R' RedElim->Product

Proposed Copper(I)/Copper(III) Catalytic Cycle for C-N Coupling.

Performance Metrics: A Head-to-Head Comparison

The choice between palladium and copper often comes down to a trade-off between raw efficiency and other factors like cost and selectivity.

FeaturePalladium CatalystsCopper Catalysts
Activity (TOF/TON) Generally very high; can achieve conversions at ppm or even ppb levels.[3]Activity is highly variable and ligand-dependent. Can be comparable to Pd in specific reactions but often requires higher catalyst loading.
Substrate Scope Extremely broad. Tolerates a vast array of functional groups due to mild reaction conditions and a predictable mechanism.[2][9]Traditionally narrower, but rapidly expanding. Can be sensitive to sterically hindered substrates. C-H bond oxidation scope is narrower than Pd.[8]
Selectivity Often provides excellent and predictable regioselectivity (e.g., ortho-chlorination).[11] Can be tuned with ligands.Can offer complementary and tunable site-selectivity compared to palladium, sometimes allowing for arylation at different positions on the same substrate.[8]
Reaction Conditions Often proceeds under mild conditions (room temperature to moderate heat).[2]Historically required harsh conditions (high temperatures). Modern systems operate under much milder conditions.[12]
Cost & Abundance Expensive, rare precious metal.[5] Cost can be a significant factor in large-scale synthesis.Inexpensive, earth-abundant metal.[5][6] Economically highly attractive.
Toxicity High toxicity. Residual palladium is a major concern in pharmaceutical synthesis, requiring rigorous removal.[4][9]Lower toxicity, making it a more environmentally benign and pharma-friendly option.[4]

Causality in Catalyst Selection: Why Choose One Over the Other?

  • Choose Palladium when:

    • Broad Applicability is Key: When developing a synthetic route for a wide range of analogues with diverse functional groups, palladium's robustness and extensive literature precedent make it a reliable first choice.[2]

    • Maximum Activity is Required: For reactions where achieving high turnover numbers (TON) and frequencies (TOF) is critical, palladium catalysts are often unparalleled.[3]

    • Well-Established Protocols are Preferred: The mechanisms of palladium catalysis are deeply understood, and a vast library of ligands and conditions are available to troubleshoot and optimize reactions.

  • Choose Copper when:

    • Cost is a Driving Factor: For large-scale industrial processes, the economic benefits of using an inexpensive copper catalyst can be enormous.[4][6]

    • Sustainability and Toxicity are Concerns: In pharmaceutical manufacturing, minimizing toxic metal residues is paramount. Copper's lower toxicity profile is a significant advantage.[4]

    • Alternative Selectivity is Needed: When palladium-catalyzed reactions yield the wrong isomer or fail altogether, copper can provide a complementary reactivity profile, enabling different bond constructions or site-selectivities.[8]

    • Specific C-X Couplings are Targeted: Copper has shown exceptional promise in C-N, C-O, and C-S bond formation, often outperforming palladium in these specific applications.[1][9]

Experimental Protocols: A Case Study in Sonogashira Coupling

To provide a practical comparison, we present protocols for the Sonogashira coupling of an aryl halide with a terminal alkyne. This reaction is a classic C-C bond formation that can be effectively catalyzed by both palladium/copper systems and, in some cases, by copper alone.[10]

Protocol 1: Classic Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol utilizes the synergistic effect of palladium as the primary catalyst and copper(I) as a co-catalyst, which accelerates the reaction, often allowing it to proceed at room temperature.[10]

Materials:

  • Aryl iodide (e.g., iodobenzene, 1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Solvent (e.g., THF or DMF, 5 mL)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the solvent (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise while stirring.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Free Copper-Catalyzed Sonogashira Coupling

This protocol demonstrates a more modern, cost-effective approach that relies solely on a copper catalyst, often requiring slightly higher temperatures but avoiding the use of palladium entirely.

Materials:

  • Aryl iodide (e.g., iodobenzene, 1.0 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.5 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • A suitable ligand (e.g., 1,10-Phenanthroline, 0.1 mmol, 10 mol%)

  • A suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMSO or NMP, 3 mL)

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl iodide (1.0 mmol), CuI (0.1 mmol), the ligand (0.1 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (3 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Heat the reaction mixture to 80-120 °C (temperature to be optimized based on substrates). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Palladium is, and will remain, a workhorse catalyst in organic synthesis due to its remarkable efficiency, reliability, and broad scope.[3] The depth of mechanistic understanding allows for rational design and optimization of complex synthetic routes. However, the paradigm is shifting. The compelling economic and environmental advantages of copper are driving innovation at an accelerated pace.[5][6]

For the modern researcher, the choice is no longer simply "which palladium catalyst to use?" but rather "is palladium the right tool for the job?". Copper catalysis is not merely a cheaper substitute but a complementary tool that offers unique reactivity, alternative selectivity, and a greener footprint.[4][8] As research continues to uncover more efficient copper-based systems and elucidate their complex mechanisms, the utility and adoption of copper in both academic and industrial labs are set to grow, paving the way for a more sustainable future in chemical synthesis.

References

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. RSC Publishing.
  • A Comparative Study: Palladium vs.
  • Palladium vs.
  • Cost-Effective Alternatives to Palladium Activation - A Study on Autocatalytic Electroless Copper Deposition. IMAPSource Proceedings.
  • High-Valent Organometallic Copper and Palladium in C
  • Review on Copper and Palladium Based Catalysts for Methanol Steam Reforming to Produce Hydrogen. MDPI.
  • Copper will replace toxic palladium and expensive platinum in the synthesis of medic
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Cross-coupling reaction. Wikipedia.
  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI.
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Royal Society of Chemistry.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews.
  • Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry.

Sources

Kinetic Studies of Halogen-Metal Exchange: Bromine vs. Iodine on Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In the design of complex pharmaceutical intermediates, the choice between Aryl-Bromides (Ar-Br) and Aryl-Iodides (Ar-I) for Halogen-Metal Exchange (HME) is rarely just about cost. It is a calculated decision balancing kinetic velocity against thermodynamic stability .

While Iodine offers exchange rates that often exceed the diffusion limit (


), this hyper-reactivity creates process risks—specifically exotherms and unstable "ate" complex intermediates. Bromine, conversely, provides a "manageable" kinetic profile, allowing for temperature-controlled selectivity, though often requiring stronger lithiating agents (e.g., t-BuLi) or Turbo Grignards to achieve complete conversion.

This guide provides an objective, data-driven comparison of the kinetic behaviors of Br vs. I, supported by mechanistic insights and modern flow-chemistry protocols.

Mechanistic Foundation: The "Ate" Complex

To control the reaction, one must understand the transition state. Unlike simple nucleophilic substitutions, Lithium-Halogen exchange (Li/X) proceeds through a pre-equilibrium involving a hypervalent "ate" complex (Reich’s Mechanism).

The Kinetic Pathway[1]
  • Coordination: The organolithium aggregate breaks down; the lithium coordinates to the halogen lone pair.

  • Ate-Complex Formation: A hypervalent species (10-I-3 or 10-Br-3) forms.

  • Exchange/Collapse: The complex collapses to release the new organolithium and the alkyl halide.

Critical Difference: The C-I bond is significantly longer and weaker than the C-Br bond, lowering the activation energy for the "ate" complex formation. This makes Li/I exchange essentially irreversible and diffusion-controlled at standard processing temperatures (-78°C). Li/Br exchange often exhibits reversibility (equilibrium), requiring thermodynamic driving forces (e.g., precipitation of LiBr or release of a gas like isobutene) to push to completion.

HME_Mechanism Reactants Ar-X + R-Li Coordination Pre-Complex (Li...X coordination) Reactants->Coordination Diffusion AteComplex ATE COMPLEX [Ar-X-R]- Li+ Coordination->AteComplex k(form) Products Ar-Li + R-X AteComplex->Products k(collapse) Products->AteComplex Reversible for Br

Figure 1: General mechanism of Lithium-Halogen exchange. Note the reversibility (dashed line) which is kinetically significant for Bromides but often negligible for Iodides due to the rapid forward rate.

Kinetic Profiling & Data Comparison

The following data synthesizes bond energy metrics with observed kinetic behavior in standard ethereal solvents (THF/Et₂O).

Table 1: Comparative Kinetic Parameters
ParameterAryl-Iodide (Ar-I)Aryl-Bromide (Ar-Br)Impact on Protocol
Bond Dissociation Energy (Ph-X) ~65 kcal/mol~81 kcal/molAr-I exchanges easily at -78°C; Ar-Br may require -40°C or t-BuLi.
Exchange Rate Constant (

)

(Diffusion Limited)

Ar-I requires fast mixing (Flow/Flash chemistry) to prevent side reactions.
Equilibrium Constant (

)

(Effectively Irreversible)

(Equilibrium driven)
Ar-Br reactions can "stall" if the alkyl halide byproduct is not removed/inert.
Lithiating Agent Preference n-BuLi or PhLit-BuLi (2 equiv) or n-BuLit-BuLi is mandatory for many Ar-Br to drive equilibrium via isobutene gas release.
Major Side Reaction Wurtz Coupling (Ar-R) due to localized heatingProtonation (if slow exchange)Ar-I generates "hot spots" in batch reactors; Ar-Br is safer in batch.

Process Insight: For Ar-I, the rate of exchange is often faster than the rate of mixing in a standard flask. This leads to localized excesses of R-Li, promoting Wurtz coupling (Ar-I + Ar-Li → Ar-Ar). Flash Chemistry (Flow) is the recommended solution.

Experimental Protocols

As a scientist, you cannot rely on literature values alone; substrate-specific electronics change rates dramatically. Below are two self-validating protocols.

Protocol A: Competitive Rate Study (Batch)

Best for determining relative reactivity of two different halides on the same scaffold.

  • Setup: Dissolve Equimolar amounts of Substrate A (Ar-I) and Substrate B (Ar-Br) in dry THF at -78°C.

  • Limiting Reagent: Add 0.5 equivalents of n-BuLi. (Crucial: The lithium must be the limiting reagent).

  • Quench: After 5 minutes, quench with Methanol-d4 (MeOD).

  • Analysis: Analyze via ¹H-NMR or LC-MS.

    • If Ar-I is consumed and Ar-Br remains → Kinetic control favors I.

    • Self-Validation: If you see bis-alkylation or Wurtz products, your temperature control failed, or mixing was too slow.

Protocol B: Kinetic Profiling via Flash Chemistry (Flow)

Best for Ar-I or unstable intermediates (e.g., o-nitroaryllithiums).

This protocol utilizes the "residence time" (


) as a proxy for reaction time, allowing measurement of rates in the millisecond range.

Equipment:

  • Piston Pumps (e.g., Vapourtec or Chemtrix).

  • T-Mixer (Micromixer, ID < 500 µm).

  • Temperature controlled coil (-78°C).[2]

Workflow:

  • Stream A: Substrate (Ar-I/Br) in THF (0.1 M).

  • Stream B: n-BuLi in Hexane (0.12 M).

  • Stream C: Electrophile (e.g., Benzaldehyde) or Quench (MeOH).

  • Variable: Adjust flow rate to vary residence time (

    
    ) in the reaction coil from 0.01s to 60s.
    
  • Plot: Yield vs. Residence Time.

Flow_Protocol PumpA Pump A: Ar-X (Substrate) Mixer1 Micro-Mixer 1 (Rapid Mixing) PumpA->Mixer1 PumpB Pump B: n-BuLi PumpB->Mixer1 Reactor Reactor Coil (Variable t_R) -78°C Mixer1->Reactor Lithiation Mixer2 Micro-Mixer 2 Reactor->Mixer2 PumpC Pump C: Electrophile/Quench PumpC->Mixer2 Collection Collection & Analysis (LC-MS) Mixer2->Collection Trapping

Figure 2: Flow chemistry setup for kinetic profiling. The "Reactor Coil" length/volume determines the reaction time, allowing precise measurement of fast Iodine exchange.

Decision Matrix: When to use Which?
ScenarioRecommendationRationale
High Throughput / Scale-Up Aryl-Bromide Lower cost, better thermal stability. Slower kinetics allow for standard batch cooling without "hot spot" issues.
Unstable Intermediate Aryl-Iodide (in Flow) If the resulting Ar-Li decomposes above -90°C, use Ar-I in a flow reactor. The fast kinetics allow the reaction to finish before decomposition occurs.
Orthogonal Functionalization Use Both Use Ar-I for the first exchange (at -78°C with n-BuLi) and Ar-Br for the second (at 0°C or with t-BuLi).
Presence of Sensitive Groups Aryl-Iodide + Turbo Grignard Use i-PrMgCl·LiCl with Ar-I.[1][2][3][4] The exchange is fast enough to happen at -20°C, but mild enough to tolerate esters/nitriles.
References
  • Reich, H. J. (2013).[5] "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews.

  • Yoshida, J., et al. (2008).[6] "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors."[6][7] Chemistry – A European Journal.[6]

  • Knochel, P., et al. (2003).[8] "Magnesium-Halogen Exchange: A Versatile Route to Functionalized Grignard Reagents." Angewandte Chemie International Edition.

  • Bailey, W. F., & Patricia, J. J. (1988).[2][9] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.

  • MacMillan Group. (2007). "The Mechanism of Lithium-Halogen Exchange." Princeton University Group Meeting Notes.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3-Tribromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,3-Tribromo-4-iodobenzene, a polyhalogenated aromatic compound. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures and are designed to ensure the safety of personnel and the protection of our environment.

The 'Why': Understanding the Hazard Profile

Before handling any chemical for disposal, understanding its inherent risks is paramount. Polyhalogenated aromatic compounds like 1,2,3-Tribromo-4-iodobenzene are of particular concern due to their potential for persistence in the environment and their toxicological profiles. The disposal protocol is directly informed by these hazards.

Based on data from analogous compounds, 1,2,3-Tribromo-4-iodobenzene should be treated as a hazardous substance with the following potential classifications.

Hazard ClassificationDescriptionCausality and Disposal Implication
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[2][3][4][5][6]Direct contact must be avoided during all handling and disposal stages. This necessitates specific Personal Protective Equipment (PPE).
Respiratory Irritation May cause respiratory irritation if inhaled as dust or vapor.[2][3][6]Handling must occur in well-ventilated areas, preferably a chemical fume hood, to prevent inhalation.[7]
Aquatic Toxicity Very toxic to aquatic life, with long-lasting effects.[2]Direct release to the environment is prohibited.[5][6][8] This compound must not be poured down the drain and must be managed as regulated hazardous waste.

Immediate Safety & Handling Precautions

Proper handling is the first step in a safe disposal process. All personnel involved in packaging waste must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton®, nitrile rubber).To prevent skin contact and irritation.[3][5]
Eye/Face Protection Safety goggles and a face shield.To protect against splashes and dust, preventing serious eye irritation.[3][5]
Skin/Body Protection Lab coat and closed-toe shoes.To protect against accidental skin exposure.[9]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[7][9]To prevent inhalation of dust or vapors that may cause respiratory irritation.[3]

In Case of a Spill: In the event of a spill, immediately evacuate the area. Wearing full PPE, contain and absorb the spill with an inert, non-combustible material like sand or vermiculite.[9] Collect the material into a designated, sealed container for hazardous waste.[3][8][9]

Waste Characterization and Segregation: A Critical Step

Properly identifying and segregating chemical waste is fundamental to a safe and compliant disposal program. Miscategorization can lead to dangerous chemical reactions and increased disposal costs.

1,2,3-Tribromo-4-iodobenzene is unequivocally classified as a Halogenated Organic Waste .[1][10] Halogens are the elements in Group 17 of the periodic table, including bromine and iodine.[10] This classification is critical because halogenated waste streams require specific disposal methods, such as high-temperature incineration with acid gas scrubbing, and must be kept separate from non-halogenated waste.[1][7][11]

The following workflow illustrates the essential decision-making process for laboratory chemical waste segregation.

G cluster_0 Waste Segregation Workflow start Chemical Waste Generated decision Does the compound contain Fluorine, Chlorine, Bromine, or Iodine? start->decision halogenated Segregate into HALOGENATED Organic Waste Stream decision->halogenated Yes non_halogenated Segregate into NON-HALOGENATED Organic Waste Stream decision->non_halogenated No

Caption: Waste segregation decision tree for halogenated compounds.

Step-by-Step Disposal Protocol

Follow this sequential protocol to ensure safe, compliant on-site management of 1,2,3-Tribromo-4-iodobenzene waste pending final disposal.

G cluster_1 On-Site Waste Handling Protocol A 1. Select Approved Container B 2. Affix & Complete Hazardous Waste Label A->B C 3. Transfer Waste (in fume hood) B->C D 4. Seal Container Tightly C->D E 5. Store in Designated Satellite Accumulation Area D->E F 6. Arrange Pickup via EHS Department E->F

Caption: Workflow for on-site handling of chemical waste.

Step 1: Containerization

Select a leak-proof container that is chemically compatible with halogenated aromatic compounds. High-density polyethylene (HDPE) carboys are a common choice.[12] Ensure the container is clean and in good condition. The container must be kept closed except when actively adding waste.[7]

Step 2: Labeling

As soon as the first drop of waste enters the container, it must be labeled.[7] Affix a "Hazardous Waste" tag provided by your institution's EHS department. The label must include:

  • The full chemical name: "1,2,3-Tribromo-4-iodobenzene" (do not use abbreviations).

  • The words "Hazardous Waste".[1]

  • An accurate list of all components and their approximate percentages.

  • The relevant hazard characteristics (e.g., Irritant, Environmental Hazard).

  • The date of accumulation.

Step 3: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory operator.

  • Secure and well-ventilated.[1]

  • Away from incompatible materials, such as strong oxidizing agents.[5][8][13]

  • Within a secondary containment bin to catch any potential leaks.[14]

Step 4: Arranging Final Disposal

Once the container is full, or if waste generation is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Waste must be disposed of through an approved waste disposal plant.[3][5][6][13] Do not attempt to dispose of the chemical through other means.

Final Disposal Technology: High-Temperature Incineration

The standard and most effective disposal method for halogenated organic waste is high-temperature incineration in a permitted hazardous waste facility.[1] This process is chosen for two primary reasons:

  • Complete Destruction: The high temperatures effectively break down the stable aromatic ring structure, destroying the compound.

  • Acid Gas Neutralization: The combustion of brominated and iodinated compounds produces acidic gases (hydrogen bromide and hydrogen iodide). Permitted incinerators are equipped with advanced scrubber systems that neutralize these gases before they are released into the atmosphere, preventing acid rain and environmental damage.[11]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • 1,2,4-Tribromobenzene | C6H3Br3 | CID 12002 - PubChem. National Center for Biotechnology Information. [Link]

  • Chemical and Hazardous Waste Guide - University of Oslo. University of Oslo. [Link]

  • Other Disposal Guidance | I-WASTE DST | US EPA. U.S. Environmental Protection Agency. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - U.S. Environmental Protection Agency. U.S. Environmental Protection Agency. [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption - U.S. Environmental Protection Agency. U.S. Environmental Protection Agency. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Case Western Reserve University. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Hazardous Materials Disposal Guide - Nipissing University. Nipissing University. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • Environmental Fact Sheet, Organobromine - EPA. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories - Temple University. Temple University. [Link]

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Personal protective equipment for handling 1,2,3-Tribromo-4-iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Risk Assessment (The "Why")

Handling 1,2,3-Tribromo-4-iodobenzene (CAS: N/A for specific isomer, analogous to 1,2,4-Tribromo-5-iodobenzene CAS 366496-32-4) requires a departure from standard "generic" laboratory safety. This compound is a polyhalogenated aromatic hydrocarbon .

The Safety Paradox: While often appearing as a stable, off-white solid, its hazard profile is deceptive.

  • Lipophilicity & Permeation: The high halogen content (three bromines, one iodine) renders this molecule extremely lipophilic. It will partition rapidly into skin lipids upon contact.

  • Glove Permeation Failure: Standard nitrile gloves—the laboratory workhorse—are permeable to halogenated aromatics in solution. Reliance on standard nitrile for solution-phase handling is a critical failure point.

  • Dust vs. Vapor: While the solid presents a particulate hazard (H335), the iodine-carbon bond is the weakest link. In the presence of light or heat, homolytic cleavage can release iodine radicals, necessitating protection against both particulates and organic vapors.

Part 2: The PPE Firewall (The "What")

The following matrix supersedes general "wear gloves" advice. It is based on permeation kinetics for halogenated aromatics.

PPE Specification Matrix
Protection ZoneHazard PhaseRecommended EquipmentTechnical Rationale
Dermal (Hands) Dry Solid Double Nitrile (min 5 mil outer)Dry solids have low permeation rates. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Dermal (Hands) Solution Phase (e.g., in DCM/THF)Laminate Liner (Silver Shield/4H) under NitrileCRITICAL: Halogenated solvents and solutes permeate nitrile in <1 minute. Laminate films provide >4-hour breakthrough protection against aromatics.
Respiratory Weighing/Transfer P100 Particulate Filter (or N95 if fit-tested)Prevents inhalation of fine crystalline dust which acts as a respiratory irritant/sensitizer.
Respiratory Heated Reactions OV/P100 Combo Cartridge (Full Face)Protects against potential iodine vapor release and solvent off-gassing if the fume hood sash is breached.
Ocular General Handling Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Body Synthesis Tyvek Lab Coat + Poly-apronCotton lab coats absorb and retain halogenated aromatics. Tyvek provides a non-woven barrier.

Part 3: Operational Protocol (The "How")

Workflow: The Safe Handling Loop

This protocol uses a "Clean-Dirty-Clean" unidirectional workflow to prevent cross-contamination.

SafeHandling Risk 1. Risk Assessment (Check Hood Flow) Donning 2. Donning PPE (Laminate Liners) Risk->Donning Flow > 100 fpm Weighing 3. Static Control & Weighing Donning->Weighing Anti-static Gun Reaction 4. Reaction (Closed System) Weighing->Reaction Transfer Decon 5. Decontamination (Solvent Wash) Reaction->Decon Quench Doffing 6. Doffing PPE (Segregated Waste) Decon->Doffing Clean Surfaces Doffing->Risk Next Run

Figure 1: The "Clean-Dirty-Clean" operational loop ensures that halogenated contaminants are neutralized before the operator leaves the containment zone.

Detailed Methodology
Step 1: The Static Neutralization (Weighing)

Polyhalogenated solids are notorious for static charge buildup, causing "powder fly" which defeats standard weighing boats.

  • Protocol: Do not use plastic weighing boats. Use glassine paper or a glass vial .

  • Active Control: Use an ionizing anti-static gun on the powder before spatulating. If unavailable, wipe the exterior of the weighing vessel with a damp Kimwipe to discharge static.

Step 2: Solution Phase Handling

Once dissolved (commonly in DCM, THF, or Toluene), the permeation risk peaks.

  • Protocol: Don Silver Shield (Laminate) gloves first. These are loose-fitting. Pull a standard Nitrile glove over the laminate glove.

  • Why? The nitrile provides dexterity and grip (which laminate lacks), while the laminate provides the chemical barrier. If the nitrile swells or degrades, the barrier remains intact.

Step 3: Decontamination & Doffing
  • Surface Decon: Wipe all surfaces with a surfactant (soap/water) first, then an alcohol wipe. (Alcohol alone spreads lipophilic residues; surfactant lifts them).

  • Glove Removal:

    • Remove outer nitrile gloves and dispose of as hazardous waste.

    • Wash hands while wearing the inner laminate gloves (to remove invisible residues).

    • Remove laminate gloves.

    • Wash bare hands immediately.

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a wide-mouth jar.

  • Solution Spill: Evacuate area if >50mL. For minor spills, absorb with vermiculite.[1] Do not use paper towels for halogenated solvent spills as they increase surface area for evaporation.

Disposal Classification
  • Waste Stream: Segregate as "Halogenated Organic Waste."

  • Incompatibility: strict segregation from Strong Oxidizers and Strong Bases (risk of benzyne formation or exothermic decomposition).

  • Labeling: Clearly mark "Contains Polyhalogenated Aromatics - High Persistence."

References

  • Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 1-Bromo-4-iodobenzene (Analogous Structure).[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from

  • Ansell Healthcare. (2023). Chemical Permeation & Degradation Guide (7th Ed). (Reference for Nitrile vs. Laminate permeation data regarding halogenated organics). Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,2,4-Tribromo-5-iodobenzene. National Library of Medicine. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.